1-(1-Methyl-1H-indazol-3-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylindazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)10-8-5-3-4-6-9(8)12(2)11-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDFLCBDWKYAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498968 | |
| Record name | 1-(1-Methyl-1H-indazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69271-42-7 | |
| Record name | 1-(1-Methyl-1H-indazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(1-Methyl-1H-indazol-3-yl)ethanone chemical properties
An In-depth Technical Guide on 1-(1-Methyl-1H-indazol-3-yl)ethanone
This technical guide provides a comprehensive overview of the known chemical properties, synthesis protocols, and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Properties and Identifiers
This compound is an organic compound featuring a methyl-substituted indazole ring linked to an ethanone group. The indazole scaffold is a key feature in many biologically active molecules, making its derivatives, such as this one, of significant interest in medicinal chemistry.[1][2]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(1-methylindazol-3-yl)ethanone | [3] |
| CAS Number | 69271-42-7 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O | [3] |
| Molecular Weight | 174.2 g/mol | [3] |
| Melting Point | 86-88 °C | [5] |
| SMILES | CC(=O)C1=NN(C2=CC=CC=C21)C | [4] |
| InChI Key | OWDFLCBDWKYAHG-UHFFFAOYSA-N | [3] |
Spectral Data
Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not available in the reviewed literature. Researchers are advised to perform their own analyses for characterization.
Safety and Hazard Information
Based on GHS classifications, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The corresponding GHS pictogram is the exclamation mark (GHS07).[3] Standard precautionary statements such as P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are advised.[3]
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of the title compound has been reported, starting from 1-methyl-1H-indazole-3-carboxylic acid.[5]
Reaction Scheme:
-
Starting Material: 1-methyl-1H-indazole-3-carboxylic acid
-
Reagent: Methyl lithium (MeLi) in ether
-
Solvent: Dry Tetrahydrofuran (THF)
-
Product: this compound
Detailed Methodology: [5]
-
A solution of 1-methyl-1H-indazole-3-carboxylic acid (1.77 g) in dry THF (60 ml) is prepared in a flask under a nitrogen atmosphere.
-
The solution is cooled to -60 °C with stirring.
-
Methyl lithium (1.58M solution in ether; 13.8 ml) is added dropwise to the cold solution.
-
Stirring is continued while the reaction mixture is allowed to warm to 0 °C over a period of 2 hours.
-
The reaction is quenched by adding a saturated ammonium chloride solution (50 ml).
-
The organic and aqueous layers are separated.
-
The aqueous layer is further extracted with dichloromethane (2 x 50 ml).
-
The combined organic layers are washed with brine (2 x 50 ml), dried, and evaporated in vacuo.
-
The resulting residual solid (1.8 g) is purified by Flash Column Chromatography (FCC) using System B (1:4) as the eluent to yield the final product (1.3 g).
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A workflow diagram detailing the synthesis of the title compound.
Role in Medicinal Chemistry
Indazole derivatives are recognized for their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] The indazole core is a privileged scaffold in drug discovery. The diagram below illustrates the logical relationship from the core chemical structure to its potential therapeutic applications.
Caption: Logical flow from the indazole core to therapeutic applications.
References
An In-depth Technical Guide to 1-(1-Methyl-1H-indazol-3-yl)ethanone (CAS: 69271-42-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available experimental data exists for 1-(1-Methyl-1H-indazol-3-yl)ethanone. This guide provides a comprehensive overview based on available synthesis protocols and data from structurally related compounds to infer potential properties and guide research efforts.
Introduction
This compound is a heterocyclic ketone built upon the indazole scaffold. The indazole core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The presence of the N-methyl group and the acetyl substituent at the 3-position of the indazole ring are expected to modulate its physicochemical and pharmacological properties. This document aims to provide a detailed technical resource for researchers working with or considering this compound for their research and development programs.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 69271-42-7 | ChemUniverse[1] |
| Molecular Formula | C₁₀H₁₀N₂O | ChemUniverse[1] |
| Molecular Weight | 174.20 g/mol | ChemUniverse[1] |
| Melting Point | 86-88 °C | PrepChem.com[2] |
| Purity | 98% | ChemUniverse[1] |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below.[2]
Experimental Protocol: Synthesis of this compound[2]
Objective: To synthesize this compound from 1-methyl-1H-indazole-3-carboxylic acid.
Reagents and Materials:
-
1-methyl-1H-indazole-3-carboxylic acid (1.77 g)
-
Methyl lithium (1.58 M solution in ether; 13.8 ml)
-
Dry Tetrahydrofuran (THF) (60 ml)
-
Saturated ammonium chloride solution (50 ml)
-
Dichloromethane (100 ml)
-
Brine (100 ml)
-
Nitrogen gas
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
A solution of 1-methyl-1H-indazole-3-carboxylic acid (1.77 g) in dry THF (60 ml) is prepared in a flame-dried flask under a nitrogen atmosphere.
-
The solution is cooled to -60 °C with stirring.
-
Methyl lithium (1.58 M solution in ether; 13.8 ml) is added dropwise to the cold solution.
-
The reaction mixture is stirred and allowed to warm to 0 °C over a period of 2 hours.
-
The reaction is quenched by the addition of a saturated ammonium chloride solution (50 ml).
-
The layers are separated. The aqueous layer is further extracted with dichloromethane (2 x 50 ml).
-
The combined organic layers are washed with brine (2 x 50 ml), dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporated in vacuo.
-
The resulting residual solid (1.8 g) is purified by Flash Column Chromatography (FCC) eluting with System B (1:4) to yield the title compound (1.3 g).
Synthesis Workflow
Spectroscopic Data (Predicted and from Related Compounds)
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2 - 8.0 | d | Ar-H |
| ~7.5 - 7.2 | m | Ar-H (3H) |
| ~4.1 | s | N-CH₃ |
| ~2.7 | s | COCH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~193 | C=O |
| ~141 | Ar-C |
| ~140 | Ar-C |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~122 | Ar-CH |
| ~110 | Ar-CH |
| ~36 | N-CH₃ |
| ~28 | COCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1680 | C=O stretch (ketone) |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1360 | C-H bend (methyl) |
Mass Spectrometry
| m/z | Assignment |
| 174.08 | [M]⁺ |
| 159.06 | [M-CH₃]⁺ |
| 131.06 | [M-COCH₃]⁺ |
Biological Activity and Potential Applications
While no specific biological data for this compound has been reported, the indazole scaffold is a well-established pharmacophore. Derivatives of indazole have been investigated for a wide array of therapeutic applications.
-
Anticancer Activity: Many indazole-containing compounds have demonstrated potent anticancer activity by targeting various kinases and other signaling proteins involved in cell proliferation and survival.
-
Anti-inflammatory Activity: Indazole derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.
-
Analgesic Activity: Certain indazoles have been explored as non-steroidal anti-inflammatory drugs (NSAIDs) and for their potential in pain management.
Given these precedents, this compound represents a lead compound for further investigation into these and other therapeutic areas.
Hypothetical Experimental Workflow for Biological Screening
The following diagram outlines a general workflow for the initial biological evaluation of this compound.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold known for its diverse biological activities. While specific experimental data for this molecule is currently limited, its structural features suggest potential for further investigation in drug discovery programs, particularly in oncology and inflammation. This technical guide provides a foundational resource to aid researchers in the synthesis, characterization, and initial biological evaluation of this promising compound. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
An In-depth Technical Guide on the Molecular Structure of 1-(1-Methyl-1H-indazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Properties
1-(1-Methyl-1H-indazol-3-yl)ethanone possesses a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with a methyl group at the N1 position of the indazole ring and an acetyl group at the C3 position.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | Calculated |
| CAS Number | 69271-42-7 | [2] |
| Canonical SMILES | CC(=O)C1=NN(C)C2=CC=CC=C12 | [2] |
| Melting Point | 86-88 °C | [3] |
| Appearance | Solid (predicted) | - |
Synthesis
A reported synthesis of this compound involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium in tetrahydrofuran (THF).[3]
Experimental Protocol: Synthesis of this compound [3]
-
Reactants:
-
1-methyl-1H-indazole-3-carboxylic acid (1.0 eq)
-
Methyl lithium (MeLi) in diethyl ether (2.2 eq)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of 1-methyl-1H-indazole-3-carboxylic acid in dry THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Methyl lithium solution is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel.
-
Spectroscopic Characterization (Comparative Data)
As of the compilation of this guide, specific experimental spectra for this compound are not publicly available. However, the following tables provide spectroscopic data for closely related indazole analogs to aid in the characterization of the target molecule.
Table 2: Comparative ¹H NMR Data of Indazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1-(1H-Indazol-3-yl)ethanone | - | Data not available |
| 3-Methyl-1-phenyl-1H-indazole | CDCl₃ | 7.74 – 7.71 (m, 4H), 7.54 – 7.50 (m, 2H), 7.44 – 7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H)[4] |
| 1-Mesityl-3-methyl-1H-indazole | CDCl₃ | 7.74 (d, J = 8.1 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.16 (t, J = 7.4 Hz, 1H), 6.99 – 6.97 (m, 3H), 2.67 (s, 3H), 2.37 (s, 3H), 1.89 (s, 6H)[4] |
Table 3: Comparative ¹³C NMR Data of Indazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 1-(1H-Indazol-3-yl)ethanone | - | Data not available |
| 3-Methyl-1-phenyl-1H-indazole | CDCl₃ | 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9[4] |
| 1-Mesityl-3-methyl-1H-indazole | CDCl₃ | 142.6, 141.2, 138.7, 137.1, 134.5, 129.0, 126.6, 123.1, 120.3, 119.9, 109.6, 21.2, 17.4, 12.1[4] |
Table 4: Comparative IR and Mass Spectrometry Data of Indazole Derivatives
| Compound | IR (KBr, cm⁻¹) | Mass Spectrometry (EI, m/z) |
| 1-(1H-Indazol-3-yl)ethanone | Data not available | Data not available |
| 3-Methyl-1-phenyl-1H-indazole | 1594, 1507, 1473, 750 | 208 (M+), 193, 167, 139, 104, 77[4] |
| 1-Mesityl-3-methyl-1H-indazole | 1586, 1509, 1349, 1022, 747 | 250 (M+), 235, 208, 194, 117, 91, 77[4] |
General Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
Biological Significance in Drug Development
Indazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. Various substituted indazoles have been investigated for their potential as anti-cancer, anti-inflammatory, antimicrobial, and neurological agents. The introduction of an acetyl group at the C3 position and a methyl group at the N1 position of the indazole ring in this compound may modulate its biological activity and pharmacokinetic properties. Further investigation into the pharmacological profile of this specific compound is warranted to explore its therapeutic potential.
Conclusion
This technical guide provides a foundational understanding of the molecular structure, synthesis, and key properties of this compound. While specific experimental spectroscopic data is currently limited, the provided comparative data from related analogs offers a valuable starting point for researchers. The detailed synthesis protocol and generalized characterization methods aim to facilitate further investigation and application of this compound in medicinal chemistry and drug development.
References
Spectroscopic Profile of 1-(1-Methyl-1H-indazol-3-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(1-Methyl-1H-indazol-3-yl)ethanone. Given the limited availability of direct experimental spectra for this specific molecule, this document compiles predicted values based on the analysis of structurally related indazole derivatives and fundamental principles of spectroscopic interpretation. The aim is to offer a valuable resource for the identification and characterization of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
¹H NMR (Proton NMR) Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.0 | d | 1H | H-4 |
| ~7.8 - 7.6 | d | 1H | H-7 |
| ~7.5 - 7.3 | m | 2H | H-5, H-6 |
| ~4.1 | s | 3H | N-CH₃ |
| ~2.7 | s | 3H | COCH₃ |
Predicted in CDCl₃ at 300 MHz. Chemical shifts are referenced to tetramethylsilane (TMS). d = doublet, m = multiplet, s = singlet.
¹³C NMR (Carbon NMR) Data
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~195 | C=O |
| ~145 | C-3 |
| ~140 | C-7a |
| ~128 | C-5 |
| ~125 | C-6 |
| ~122 | C-3a |
| ~121 | C-4 |
| ~110 | C-7 |
| ~35 | N-CH₃ |
| ~28 | COCH₃ |
Predicted in CDCl₃ at 75 MHz. Chemical shifts are referenced to tetramethylsilane (TMS).
IR (Infrared) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Ketone) |
| ~1620, 1590 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1500 | Medium | N-CH₃ Bending |
| ~1360 | Medium | CH₃ Bending |
| ~750 | Strong | Aromatic C-H Out-of-Plane Bending |
MS (Mass Spectrometry) Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 174 | High | [M]⁺ (Molecular Ion) |
| 159 | High | [M - CH₃]⁺ |
| 131 | Medium | [M - COCH₃]⁺ |
| 104 | Medium | [C₇H₆N]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Predicted for Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] For quantitative measurements, an internal standard such as tetramethylsilane (TMS) can be added.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[6] This is often the simplest and most common method.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) and press the mixture into a thin, transparent pellet.
-
Solution: Dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride).[6]
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling the MS to a gas chromatograph (GC-MS). For less volatile compounds, liquid chromatography (LC-MS) can be used.[7]
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[7] This is a "hard" ionization technique that provides structural information through fragmentation patterns.
-
Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a charged needle, creating charged droplets from which ions are desorbed. This is a "soft" ionization technique that typically results in a prominent molecular ion peak with minimal fragmentation.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the elemental composition can be determined from the accurate mass measurement.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound such as this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. benchchem.com [benchchem.com]
- 3. epfl.ch [epfl.ch]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide on the Solubility of 1-(1-Methyl-1H-indazol-3-yl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(1-Methyl-1H-indazol-3-yl)ethanone, a key intermediate in medicinal chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in public literature, this guide combines qualitative information inferred from synthetic and purification protocols with general principles of organic compound solubility. It also furnishes detailed experimental protocols for researchers to determine quantitative solubility in their own laboratories.
Physicochemical Properties
Before delving into solubility, a brief overview of the key physicochemical properties of this compound is essential for understanding its behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | ChemUniverse |
| Molecular Weight | 174.20 g/mol | ChemUniverse |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 86-88 °C | PrepChem.com |
| LogP (Predicted) | 1.36 | Fluorochem |
Solubility Profile
The following table summarizes the expected solubility of this compound in a range of common organic solvents, based on information from synthetic procedures and general chemical principles.
| Solvent | Polarity Index | Expected Solubility | Rationale / Evidence |
| Tetrahydrofuran (THF) | 4.0 | Soluble | Used as a solvent in the synthesis of the compound.[1] |
| Dichloromethane (DCM) | 3.1 | Soluble | Used as an extraction solvent during the work-up of the synthesis.[1] |
| Ethyl Acetate | 4.4 | Soluble | A common polar component in the mobile phase for flash chromatography of indazole derivatives. |
| Acetone | 5.1 | Likely Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. |
| Methanol | 5.1 | Likely Soluble | A polar protic solvent, though solubility might be lower than in aprotic polar solvents. |
| Ethanol | 4.3 | Likely Soluble | Similar to methanol, it is a polar protic solvent. |
| Hexane / Petroleum Ether | 0.1 | Sparingly Soluble to Insoluble | Non-polar solvents; the compound is likely to have low solubility. Used as the non-polar component in flash chromatography, implying the compound has some affinity but is not freely soluble. |
| Toluene | 2.4 | Sparingly Soluble | A non-polar aromatic solvent. |
| Water | 10.2 | Insoluble | The compound is primarily organic with limited hydrogen bonding capability. |
Note: This table is intended as a guideline. Experimental verification is necessary for precise solubility determination.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is required. The following describes a general method for determining the solubility of a solid compound in an organic solvent at a specific temperature.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution and precipitation rates reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.
-
Calculate the solubility in g/L or mg/mL.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as a mean and standard deviation of at least three independent measurements for each solvent and temperature.
-
Specify the temperature at which the solubility was determined.
-
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Diagram 2: Logical Relationship of Solubility Based on Solvent Polarity
Caption: Relationship between solvent polarity and expected solubility of the compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively published, qualitative assessments indicate good solubility in moderately polar aprotic solvents like THF and dichloromethane, and likely in other polar solvents such as ethyl acetate and acetone. Its solubility is expected to be limited in non-polar solvents like hexanes. For drug development and process chemistry, it is imperative to determine precise solubility values through standardized experimental protocols as outlined in this guide. This foundational data is critical for informed solvent selection in synthesis, purification, formulation, and analytical method development.
References
An In-depth Technical Guide on the Potential Mechanism of Action of 1-(1-Methyl-1H-indazol-3-yl)ethanone
Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 1-(1-Methyl-1H-indazol-3-yl)ethanone based on the known biological activities of structurally related indazole derivatives. As of the date of this report, there is no publicly available scientific literature detailing the specific mechanism of action, biological targets, or pharmacological profile of this compound. The information presented herein is intended for research and drug development professionals to guide potential investigational pathways.
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While the specific pharmacological properties of this compound have not been documented, the extensive research on analogous compounds provides a strong foundation for hypothesizing its potential mechanisms of action. This guide explores these possibilities, focusing on kinase inhibition, bromodomain modulation, and other forms of enzyme inhibition. Detailed experimental protocols for investigating these potential activities are also provided.
Potential Mechanisms of Action Based on Structural Analogs
The versatility of the indazole core allows for its interaction with a diverse range of biological targets. Based on published data for structurally similar compounds, the following mechanisms of action are proposed as potential avenues of investigation for this compound.
Kinase Inhibition
Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.
Several 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of PAK1, a kinase involved in cell migration, invasion, and proliferation.[1][2][3]
-
Signaling Pathway: PAK1 is a downstream effector of the Rho GTPases Rac1 and Cdc42. Its activation leads to the phosphorylation of multiple substrates that promote cytoskeletal rearrangements and cell motility. One key pathway involves the activation of the MEK1/ERK1/2 cascade, which in turn can upregulate transcription factors like Snail, a master regulator of epithelial-mesenchymal transition (EMT) and cell invasion.[2][4]
-
Quantitative Data for Analogous Compounds: A representative 1H-indazole-3-carboxamide derivative, compound 30l , exhibited an IC50 of 9.8 nM against PAK1.[3]
Compound Target IC50 (nM) 30l PAK1 9.8 -
Experimental Protocol: In Vitro Kinase Assay for PAK1 Inhibition: [1][5]
Caption: General workflow for an in vitro kinase inhibition assay. (Max Width: 760px) -
Reagents and Materials: Recombinant human PAK1, a suitable substrate peptide, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound in DMSO, and a detection system (e.g., ADP-Glo™).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the recombinant PAK1 enzyme and the substrate peptide in the kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method. g. Calculate the IC50 value from the dose-response curve.
-
Indazole derivatives have also been investigated as inhibitors of VEGFR-2, a key receptor tyrosine kinase in angiogenesis.[6][7][8][9][10]
-
Signaling Pathway: Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades like the PI3K/Akt and PLCγ/PKC/MAPK pathways, which promote endothelial cell proliferation, migration, and survival.
-
Quantitative Data for Analogous Compounds: Novel 1H-indazole derivatives have shown significant inhibitory activity against VEGFR-2. For instance, compounds 140 and 141 displayed IC50 values of 2.18 µM and 2.15 µM, respectively.[6]
Compound Target IC50 (µM) 140 VEGFR-2 2.18 141 VEGFR-2 2.15 -
Experimental Protocol: VEGFR-2 Kinase Assay: [6][7][8] The experimental protocol for a VEGFR-2 kinase assay is similar to the general kinase assay workflow described above, with the substitution of VEGFR-2 as the enzyme and a specific substrate for tyrosine kinases (e.g., Poly(Glu:Tyr, 4:1)).
Bromodomain Inhibition (CBP/EP300)
More recently, the indazole scaffold has been explored for its ability to inhibit bromodomains, which are epigenetic readers that recognize acetylated lysine residues on histones and other proteins.
-
Mechanism of Action: The CREB-binding protein (CBP) and its paralog E1A binding protein p300 (EP300) are transcriptional co-activators that possess a bromodomain. Inhibition of the CBP/EP300 bromodomain can prevent the recruitment of the transcriptional machinery to chromatin, thereby modulating gene expression. This mechanism is being explored for its therapeutic potential in cancer and inflammatory diseases.[11][12][13][14]
-
Experimental Protocol: TR-FRET Assay for Bromodomain Binding: [15]
-
Reagents: Recombinant GST-tagged human CBP bromodomain, biotinylated histone peptide, test compound, terbium-labeled anti-GST antibody (donor), and streptavidin-d2 (acceptor).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a low-volume 384-well plate, add the tagged CBP bromodomain protein, the test compound, and the biotinylated histone peptide. c. Incubate to allow for binding equilibration. d. Add the terbium-labeled antibody and streptavidin-d2. e. After a final incubation, measure the TR-FRET signal. A decrease in the signal indicates displacement of the histone peptide by the test compound. f. Determine the Ki or IC50 value from the dose-response curve.
-
Other Enzyme Inhibition
IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan. It is a key regulator of immune responses, and its upregulation in tumors can lead to immune evasion.
-
Mechanism of Action: Indazole derivatives have been investigated as IDO1 inhibitors.[6] By blocking the enzymatic activity of IDO1, these compounds can restore local tryptophan levels and reduce the production of immunosuppressive kynurenine, thereby enhancing anti-tumor immunity.[16][17][18][19][20]
-
Quantitative Data for Analogous Compounds: 3-substituted 1H-indazoles have shown potent IDO1 inhibitory activity.
Compound Target IC50 (nM) 121 IDO1 720 122 IDO1 770 -
Experimental Protocol: Cell-Based IDO1 Inhibition Assay: [16][17]
-
Cell Culture: Seed a human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3) in a 96-well plate.
-
IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate for 24-48 hours.
-
Kynurenine Measurement: Collect the cell supernatant and measure the concentration of kynurenine, the product of the IDO1 reaction, using a colorimetric assay or HPLC.
-
Data Analysis: Calculate the percentage of IDO1 inhibition and determine the IC50 value.
-
The unmethylated analog, 1-(1H-Indazol-3-yl)ethanone, has been reported to have an inhibitory effect on the enzyme thiomorpholine.[21] While the specific enzyme and pathway are not detailed, thiomorpholine and its derivatives are known to interact with a variety of enzymes and have been explored for activities such as angiotensin-converting enzyme (ACE) inhibition.[22][23][24][25][26] This suggests that this compound could potentially interact with enzymes involved in signaling pathways where thiomorpholine-containing molecules are active. Further investigation would be required to identify the specific target.
Conclusion
While there is a notable absence of direct pharmacological data for this compound, the extensive research on the indazole scaffold provides a robust framework for hypothesizing its potential mechanisms of action. The most promising avenues for investigation include the inhibition of protein kinases such as PAK1 and VEGFR-2, modulation of epigenetic targets like the CBP/EP300 bromodomains, and inhibition of metabolic enzymes such as IDO1. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive starting point for researchers to elucidate the biological activity of this and other novel indazole derivatives. Such studies will be crucial in determining the therapeutic potential of this versatile class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 10. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. pnas.org [pnas.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis – ScienceOpen [scienceopen.com]
- 23. jchemrev.com [jchemrev.com]
- 24. Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis [scielo.org.mx]
- 25. jchemrev.com [jchemrev.com]
- 26. Evaluation of the inhibition of angiotensin-converting enzyme by new thiomorpholine compounds using capillary zone electrophoresis | Journal of the Mexican Chemical Society [jmcs.org.mx]
The Ascendant Therapeutic Potential of 1-(1-Methyl-1H-indazol-3-yl)ethanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, derivatives of 1-(1-Methyl-1H-indazol-3-yl)ethanone are emerging as a promising class of molecules with diverse and potent biological activities. This technical guide consolidates the current understanding of these derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. Particular emphasis is placed on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
I. Synthesis of the this compound Core
The foundational step in exploring the biological activities of this class of compounds is the efficient synthesis of the core structure, this compound. A common and effective method involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium in a solution of dry tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is initiated at a low temperature (-60°C) and gradually warmed to 0°C. Purification of the resulting solid is typically achieved through flash column chromatography (FCC)[1].
References
An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(1-Methyl-1H-indazol-3-yl)ethanone
Disclaimer: This document synthesizes publicly available information on indazole derivatives to hypothesize the potential therapeutic applications of 1-(1-Methyl-1H-indazol-3-yl)ethanone. The compound itself is not extensively studied, and therefore, the therapeutic targets discussed are based on the activities of structurally related molecules. Further experimental validation is required to confirm these potential applications.
Introduction
Indazoles are a class of heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.[1] This scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities.[2][3] Numerous indazole-containing compounds have been developed and approved as therapeutic agents, highlighting the significance of this chemical class in drug discovery.[4][5] These compounds have demonstrated efficacy in treating a variety of conditions, including cancer, inflammation, neurological disorders, and cardiovascular diseases.[1][6][7]
The subject of this guide, this compound, is a specific derivative of the 1H-indazole core. While direct pharmacological data on this compound is scarce in the public domain, its structural features suggest that it may share therapeutic targets with other well-characterized indazole derivatives. This guide will explore these potential targets, drawing parallels from existing research on analogous compounds.
Potential Therapeutic Areas and Molecular Targets
Based on the established pharmacology of the indazole scaffold, this compound could potentially find applications in oncology, inflammatory conditions, and neurological diseases.
Oncology
Cancer is a leading area of investigation for indazole derivatives, with several compounds approved for clinical use.[2][8] The anticancer activity of these molecules often stems from their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9]
-
Protein Kinase Inhibition: Many indazole-based drugs are potent kinase inhibitors.[9] For instance, Axitinib and Pazopanib are multi-kinase inhibitors used in the treatment of renal cell carcinoma.[4][10] These drugs target key signaling pathways involved in tumor angiogenesis and proliferation. The structural similarity of this compound to these compounds suggests it could also exhibit kinase inhibitory activity. Potential kinase targets include:
A hypothetical signaling pathway illustrating the role of kinase inhibition in cancer therapy is presented below.
Caption: Hypothetical kinase inhibition pathway by an indazole derivative.
Inflammation
Indazole derivatives have also been investigated for their anti-inflammatory properties.[7][12] The mechanisms underlying this activity often involve the modulation of key inflammatory mediators.
-
Cyclooxygenase (COX) Inhibition: Some indazole compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are central to the production of prostaglandins, key mediators of inflammation and pain.[12][13]
-
Cytokine Modulation: Indazole derivatives may also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12][14]
Neurological Disorders
The indazole scaffold is present in compounds with activity against neurological disorders, including Alzheimer's and Parkinson's diseases.[15][16]
-
Enzyme Inhibition in Neurodegeneration: Certain indazole derivatives have been shown to inhibit enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1).[17][18]
-
Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, and some indazole derivatives have shown potent inhibitory activity against this enzyme.[15]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on activities reported for other indazole derivatives.
Table 1: Hypothetical Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 50 |
| PDGFR-β | 75 |
| FGFR-1 | 120 |
| Aurora Kinase A | 200 |
Table 2: Hypothetical Anti-inflammatory Activity
| Target | Assay | IC50 (µM) |
| COX-2 | Enzyme Inhibition Assay | 15 |
| TNF-α | LPS-stimulated Macrophage Assay | 25 |
| IL-1β | LPS-stimulated Macrophage Assay | 30 |
Table 3: Hypothetical Activity in Neurological Targets
| Target | IC50 (µM) |
| Human AChE | 5 |
| Human BuChE | 2 |
| Human BACE1 | 10 |
| Human MAO-B | 1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for the specific compound.
Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.
Caption: General workflow for a kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the compound to various concentrations in assay buffer.
-
Prepare solutions of recombinant human VEGFR-2, a suitable substrate (e.g., a synthetic peptide), and ATP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase and the test compound at different concentrations.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Add the substrate and ATP to initiate the kinase reaction.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Transfer the reaction mixture to a plate coated with an antibody that captures the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no compound).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Anti-inflammatory Assay (Example: TNF-α Production in Macrophages)
This protocol outlines a method to assess the effect of a compound on the production of a pro-inflammatory cytokine.
Methodology:
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value.
-
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is not yet available, its core indazole structure strongly suggests potential activity in several key therapeutic areas. Based on the extensive research into other indazole derivatives, this compound is a promising candidate for investigation as an inhibitor of protein kinases for cancer therapy, a modulator of inflammatory pathways, and an inhibitor of enzymes involved in neurological disorders. The experimental protocols and hypothetical data presented in this guide provide a framework for the initial exploration of the pharmacological profile of this and other novel indazole-containing molecules. Rigorous experimental validation is the necessary next step to confirm these promising therapeutic potentials.
References
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benthamscience.com [benthamscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Core in Modern Drug Discovery: A Technical Guide to 1-(1-Methyl-1H-indazol-3-yl)ethanone as a Privileged Fragment
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its versatile role in the development of targeted therapeutics. This technical guide focuses on a key exemplar of this structural class, 1-(1-Methyl-1H-indazol-3-yl)ethanone, and its application as a high-value fragment in drug discovery campaigns. This document provides an in-depth overview of its chemical properties, synthesis, and, by extension through related analogues, its potential biological applications, particularly in the realm of kinase inhibition. Furthermore, it outlines detailed experimental protocols for fragment-based screening and visualizes relevant biological pathways to guide further research and development.
Core Compound: Physicochemical and Synthetic Data
This compound serves as a fundamental building block for the elaboration into more complex and potent drug candidates. Its key physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 69271-42-7 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Solid |
| Melting Point | 86°-88°C |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of 1-methyl-1H-indazole-3-carboxylic acid with an organometallic reagent. A detailed experimental protocol is provided below.
Reaction: Treatment of 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium.
Materials:
-
1-methyl-1H-indazole-3-carboxylic acid (1.77 g)
-
Dry Tetrahydrofuran (THF) (60 ml)
-
Methyl lithium (1.58M solution in ether; 13.8 ml)
-
Saturated ammonium chloride solution
-
Dichloromethane
-
Brine
-
Nitrogen gas
Procedure:
-
Dissolve 1-methyl-1H-indazole-3-carboxylic acid in dry THF in a flask under a nitrogen atmosphere.
-
Cool the stirred solution to -60°C.
-
Add methyl lithium dropwise to the cold solution.
-
Continue stirring while allowing the reaction mixture to warm to 0°C over a period of 2 hours.
-
Quench the reaction by adding 50 ml of saturated ammonium chloride solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with 50 ml of dichloromethane.
-
Combine all organic layers and wash twice with 50 ml of brine.
-
Dry the combined organic layer and evaporate the solvent in vacuo to obtain the crude product.
-
Purify the residual solid (1.8 g) by flash column chromatography (FCC) to yield the title compound (1.3 g).
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. The indazole moiety is a well-established "privileged scaffold" in FBDD, particularly for targeting ATP-binding sites of kinases. While specific screening data for this compound is not extensively published, the broader class of indazole derivatives has been successfully employed to develop potent inhibitors for a range of kinases.
Potential Kinase Targets and Signaling Pathways
Indazole-based compounds have been identified as inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.[1] These include receptor tyrosine kinases and serine/threonine kinases.[1] The following diagrams illustrate representative signaling pathways that are often targeted by indazole-containing inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) and PI3K/AKT signaling pathways.
This diagram illustrates how growth factor binding activates RTKs, leading to the downstream activation of the RAS/RAF/MEK/ERK and PI3K/AKT pathways, both of which promote cell proliferation and survival. Indazole-based inhibitors can potentially target kinases at various points in these cascades, such as the RTKs themselves or downstream kinases like PDK1.[2][3]
Experimental Protocols for Fragment Screening
Identifying the interaction between a fragment like this compound and its biological target requires sensitive biophysical techniques. Below are generalized protocols for two commonly used methods in FBDD.
Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a label-free technique that detects the binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor surface in real-time.
Workflow:
Caption: General workflow for Surface Plasmon Resonance (SPR) based fragment screening.
Detailed Protocol:
-
Protein Immobilization: The target protein is covalently coupled to a sensor chip surface using standard amine coupling chemistry. The level of immobilization is optimized to avoid mass transport limitations.
-
Fragment Library Preparation: Fragments are dissolved in a suitable buffer, typically containing a small percentage of DMSO, to create a stock solution. Serial dilutions are then prepared for dose-response analysis.
-
Binding Analysis: The fragment solutions are injected over the immobilized protein surface. The change in the refractive index at the surface, which is proportional to the amount of bound fragment, is monitored in real-time. A reference flow cell is used to subtract non-specific binding.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association and dissociation rate constants (k_on and k_off), from which the equilibrium dissociation constant (K_D) can be calculated.
NMR Spectroscopy for Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting weak fragment binding and can provide structural information about the binding site. Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.
Workflow:
Caption: General workflow for NMR-based fragment screening using ¹H-¹⁵N HSQC.
Detailed Protocol:
-
Protein Preparation: The target protein is expressed in minimal media containing ¹⁵N-labeled ammonium chloride as the sole nitrogen source to produce an isotopically labeled protein. The protein is then purified to homogeneity.
-
Reference Spectrum: A 2D ¹H-¹⁵N HSQC spectrum of the labeled protein in a suitable buffer is recorded. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.
-
Fragment Addition: A stock solution of the fragment is added to the protein sample to a final concentration typically in the micromolar to millimolar range.
-
Experimental Spectrum: A second 2D ¹H-¹⁵N HSQC spectrum is recorded after the addition of the fragment.
-
Data Analysis: The two spectra are overlaid and compared. Chemical shift perturbations (CSPs), which are changes in the positions of the peaks, indicate that the fragment is binding to the protein. The magnitude of the CSPs can be used to map the binding site on the protein surface and to estimate the binding affinity.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery. Its indazole core is a proven pharmacophore for targeting a variety of enzymes, particularly kinases involved in critical cellular signaling pathways. By employing sensitive biophysical screening techniques such as SPR and NMR, researchers can identify interactions between this fragment and their target of interest. The subsequent structure-activity relationship (SAR) studies, guided by the principles of FBDD, can then be used to elaborate this core fragment into potent and selective lead compounds for the development of novel therapeutics. This guide provides the foundational knowledge and experimental frameworks to facilitate the effective use of this promising fragment in drug discovery programs.
References
Review of 1H-indazole containing compounds in medicinal chemistry
An In-depth Technical Guide on 1H-Indazole Containing Compounds in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-Indazole as a Privileged Scaffold
Indazole, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3][4] It exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[1][4][5] This scaffold is considered "privileged" due to its ability to interact with a wide range of biological targets, leading to diverse and potent pharmacological activities.[1][2] Substituted 1H-indazole derivatives have demonstrated a remarkable breadth of therapeutic potential, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[2][6] This has culminated in the development of several clinically approved drugs, cementing the importance of the 1H-indazole core in drug discovery.[2][4][7]
Therapeutic Applications and Mechanisms of Action
The versatility of the 1H-indazole scaffold is evident in its application across multiple therapeutic areas, most notably in oncology and anti-inflammatory medicine.
Anticancer Agents
A significant number of 1H-indazole-based compounds have been developed as anticancer agents, targeting key pathways in tumor growth and proliferation.[7][8][9]
-
Niraparib: An oral, highly selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[10][11] It is approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[10] Niraparib's mechanism involves not only inhibiting PARP's enzymatic activity but also "trapping" the PARP enzyme on damaged DNA.[12][13] This prevents the repair of DNA single-strand breaks, which then leads to the accumulation of cytotoxic double-strand breaks during replication, causing cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR) pathways (a concept known as synthetic lethality).[11][13][14]
-
Axitinib: A potent and selective second-generation tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3).[15][16][17][18][19] It is approved for the second-line treatment of advanced renal cell carcinoma (RCC).[15][16] By binding to the ATP-binding site of VEGFRs, axitinib inhibits the downstream signaling pathways that are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[15][16][18][19] This blockade effectively reduces tumor vascularization, inhibiting tumor growth.[15][19]
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4][20] Its primary targets include VEGFR-1, -2, and -3, as well as platelet-derived growth factor receptors (PDGFRs) and c-Kit.[20][21] By inhibiting these receptors, pazopanib disrupts tumor angiogenesis and cell proliferation.[20]
-
Entrectinib: A potent inhibitor of tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK). It is used to treat NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC).[22]
Table 1: Quantitative Data for Selected 1H-Indazole-Based Anticancer Drugs
| Compound | Primary Target(s) | Approved Indication(s) | IC50 Values |
| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer | Highly potent inhibitor of PARP-1 and PARP-2[10][11] |
| Axitinib | VEGFR-1, -2, -3 | Advanced Renal Cell Carcinoma | VEGFR-1: 0.1 nM, VEGFR-2: 0.2 nM, VEGFR-3: 0.1-0.3 nM[17] |
| Pazopanib | VEGFR-1, -2, -3, PDGFRs, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | VEGFR-1: 10 nM, VEGFR-2: 30 nM, VEGFR-3: 47 nM[23] |
| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK Fusion-Positive Solid Tumors, ROS1-Positive NSCLC | TRKA: 1.7 nM, ROS1: 7 nM, ALK: 12 nM |
Anti-inflammatory Agents
The 1H-indazole scaffold is also present in several anti-inflammatory drugs.[6]
-
Bendazac: A non-steroidal anti-inflammatory drug (NSAID) whose principal effect is to inhibit the denaturation of proteins.[24][25][26] This action is particularly relevant in its use for managing cataracts, where it helps prevent the aggregation of lens proteins.[25][27][28] It also possesses anti-inflammatory properties, which may be related to the inhibition of cyclooxygenase (COX) enzymes and scavenging of free radicals.[26][27][28]
-
Benzydamine: Another commercially available NSAID containing the 1H-indazole core, used for its analgesic and anti-inflammatory effects.[4][6]
Recent research has also focused on developing novel 1H-indazole derivatives as selective inhibitors of key inflammatory targets like COX-2.[29]
Other Therapeutic Applications
The biological activity of 1H-indazole compounds extends to other areas. Notably, Gamendazole , an indazole carboxylic acid derivative, has been investigated as an orally active male contraceptive agent.[30][31][32] Its mechanism of action involves targeting Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells, leading to the disruption of spermatogenesis.[30][31][33][34]
Visualization of Pathways and Workflows
Caption: Niraparib traps the PARP enzyme at sites of DNA damage, leading to cell death.
Caption: Axitinib blocks VEGF receptor signaling to inhibit tumor angiogenesis.
Caption: A logical workflow for the discovery and development of 1H-indazole drugs.
Experimental Protocols
The synthesis and biological evaluation of 1H-indazole derivatives involve a range of standard and specialized laboratory techniques.
General Protocol for Synthesis
Numerous methods exist for the synthesis of the 1H-indazole core.[1][2][5][35] A common strategy for creating diverse libraries involves the functionalization of a pre-formed indazole, for which the Suzuki-Miyaura cross-coupling is a powerful tool.
Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Objective: To couple an aryl or heteroaryl boronic acid with a halogenated 1H-indazole to form a C-C bond.
-
Materials:
-
Halogenated 1H-indazole (e.g., 5-bromo-1H-indazole) (1.0 equivalent)
-
Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)-CH₂Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, combine the halogenated 1H-indazole, the boronic acid derivative, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 4-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
General Protocol for Biological Evaluation
Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is used to determine the potency (IC₅₀) of an indazole compound against a target kinase (e.g., VEGFR). It measures the amount of ADP produced, which is proportional to kinase activity.[36][37]
-
Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of a specific protein kinase.
-
Materials:
-
Recombinant kinase enzyme (e.g., VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP) at or near the Kₘ concentration
-
Test compound (1H-indazole derivative) in DMSO
-
Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes and a luminescence-capable plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted in 10-point, 3-fold steps.
-
Kinase Reaction:
-
To the wells of the microplate, add the kinase buffer.
-
Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for 0% and 100% activity controls).
-
Add the recombinant kinase enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature or 30 °C.
-
-
ADP Detection:
-
Stop the kinase reaction by adding the first reagent from the detection kit (e.g., ADP-Glo™ Reagent), which also depletes any remaining ATP. Incubate for 40 minutes.
-
Add the second reagent (Kinase Detection Reagent) to convert the generated ADP back to ATP and provide luciferase/luciferin to generate a light signal. Incubate for 30 minutes.[36]
-
-
Data Analysis:
-
Measure the luminescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the high (DMSO only) and low ("no enzyme" or potent inhibitor) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value.
-
-
Conclusion and Future Perspectives
The 1H-indazole scaffold is a validated and highly successful structural motif in medicinal chemistry. Its presence in multiple FDA-approved drugs for life-threatening diseases underscores its therapeutic importance. The continued exploration of this privileged core, through the synthesis of novel derivatives and their evaluation against a growing number of biological targets, remains a promising avenue for drug discovery.[1][3] Future efforts will likely integrate advanced computational design, explore novel synthetic methodologies, and focus on developing compounds with enhanced selectivity and improved pharmacokinetic profiles to address ongoing challenges in medicine.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 14. urology-textbook.com [urology-textbook.com]
- 15. Axitinib - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 17. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. massivebio.com [massivebio.com]
- 19. grokipedia.com [grokipedia.com]
- 20. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 21. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Bendazac | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. What is the mechanism of Bendazac Lysine? [synapse.patsnap.com]
- 28. What is the mechanism of Bendazac? [synapse.patsnap.com]
- 29. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]
- 30. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 32. academic.oup.com [academic.oup.com]
- 33. [PDF] Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 34. experts.umn.edu [experts.umn.edu]
- 35. pubs.acs.org [pubs.acs.org]
- 36. benchchem.com [benchchem.com]
- 37. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone from ortho-Alkylanilines
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(1-Methyl-1H-indazol-3-yl)ethanone is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines a detailed multi-step synthetic protocol for the preparation of this target molecule, commencing from a readily available ortho-alkylaniline, specifically ortho-toluidine. The described pathway involves the formation of the indazole core, followed by functionalization at the 3-position and subsequent N-methylation.
Overall Synthetic Pathway
The synthesis of this compound from ortho-toluidine can be achieved through a three-step process. This involves the initial conversion of ortho-toluidine to 1H-indazole-3-carboxylic acid, followed by N-methylation, and finally, the conversion of the carboxylic acid to the desired ketone.
Caption: Overall synthetic route from ortho-toluidine.
Experimental Protocols and Data
Step 1: Synthesis of 1H-Indazole-3-carboxylic acid from ortho-Toluidine
This step involves the diazotization of ortho-toluidine, followed by an intramolecular cyclization to form the indazole ring. A common method for this transformation is the nitrosation of an acetylated ortho-toluidine followed by cyclization.[1] A related synthesis starts from isatin, which can be derived from aniline derivatives, to produce 1H-indazole-3-carboxylic acid.[2]
Experimental Protocol:
-
Acetylation of ortho-Toluidine: In a two-necked flask, slowly add o-toluidine (0.839 mol) to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml).[1] Cool the mixture in an ice bath.[1]
-
Nitrosation: Pass a stream of nitrous gases (generated from the reaction of nitric acid with sodium nitrite) through the cooled solution, maintaining the temperature between 1°C and 4°C.[1] The completion of the reaction is indicated by a persistent black-green color.[1]
-
Work-up and Cyclization: Pour the reaction mixture onto ice water. The separated oil, N-nitroso-o-acetotoluidide, is extracted with benzene.[1] The benzene extract is then treated with a sodium hydroxide solution to induce cyclization to 1H-indazole.[1]
-
Acidification and Isolation: Acidify the aqueous layer to precipitate the 1H-indazole, which can be further purified. To obtain the carboxylic acid, a subsequent oxidation step would be required, or alternatively, a different synthetic route starting from a precursor already containing the carboxyl group functionality is often preferred. A practical synthesis involves the lithiation of an N-protected indazole followed by reaction with carbon dioxide.[2]
Quantitative Data for Step 1 (Representative)
| Parameter | Value | Reference |
| Starting Material | ortho-Toluidine | [1] |
| Key Reagents | Acetic anhydride, Nitrous gases, NaOH | [1] |
| Product | 1H-Indazole | [1] |
| Yield | Not explicitly stated for the carboxylic acid |
Step 2: Synthesis of 1-Methyl-1H-indazole-3-carboxylic Acid
The N-methylation of 1H-indazole-3-carboxylic acid can lead to a mixture of N1 and N2 isomers. The regioselectivity is highly dependent on the reaction conditions.[3] For the selective synthesis of the N1-methylated product, thermodynamically controlled conditions are favored.[3]
Experimental Protocol (N1-Methylation):
-
Deprotonation: To a stirred solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere, add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 equiv) portion-wise at 0°C.[3]
-
Methylation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Cool the mixture back to 0°C and add a methylating agent like methyl iodide or dimethyl sulfate (1.1 equiv) dropwise.[3]
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3] Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification can be achieved by crystallization.
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Starting Material | 1H-Indazole-3-carboxylic acid | [3] |
| Key Reagents | Sodium Hydride, Methyl Iodide/Dimethyl Sulfate, THF | [3] |
| Product | 1-Methyl-1H-indazole-3-carboxylic Acid | [3] |
| Regioselectivity | N1-isomer is thermodynamically favored | [3] |
| Yield | High (specific yield depends on exact conditions) |
Step 3: Synthesis of this compound
The final step involves the conversion of the carboxylic acid to the corresponding methyl ketone. This can be achieved by reacting the carboxylic acid with an organometallic reagent such as methyl lithium.[4]
Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 1-methyl-1H-indazole-3-carboxylic acid (1.77 g) in dry THF (60 ml) and cool the solution to -60°C.[4]
-
Addition of Methyl Lithium: Add methyl lithium (1.58M solution in ether; 13.8 ml) dropwise to the stirred solution.[4]
-
Reaction Progression: Continue stirring while allowing the reaction mixture to warm to 0°C over 2 hours.[4]
-
Quenching and Extraction: Quench the reaction with a saturated ammonium chloride solution (50 ml). Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 ml).[4]
-
Purification: Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and evaporate the solvent in vacuo. The resulting solid can be purified by flash column chromatography.[4]
Quantitative Data for Step 3
| Parameter | Value | Reference |
| Starting Material | 1-Methyl-1H-indazole-3-carboxylic Acid (1.77 g) | [4] |
| Key Reagents | Methyl Lithium (1.58M in ether, 13.8 ml), THF (60 ml) | [4] |
| Product | This compound (1.3 g) | [4] |
| Yield | ~73% (calculated from reported masses) | [4] |
| Melting Point | 86-88°C | [4] |
Alternative Synthetic Route from 2-Aminoacetophenone
An alternative pathway involves the synthesis of 3-methyl-1H-indazole from 2-aminoacetophenone, followed by N-methylation. 2-Aminoacetophenone can be synthesized from various starting materials, including ortho-nitroacetophenone.[5]
Caption: Alternative synthesis via 2-aminoacetophenone.
Experimental Protocol for 3-Methyl-1H-indazole from 2-Aminoacetophenone:
-
Diazotization: Add 2-aminoacetophenone (81 g) to hydrochloric acid (600 ml, 37%). Cool the solution to 0-10°C and add an aqueous solution of NaNO₂ (80 g in 400 ml of water) dropwise over 1 hour.[6]
-
Reduction and Cyclization: To the diazotized mixture, add a hydrochloric acid solution of SnCl₂·H₂O (200 g in 300 ml of 37% HCl) and stir overnight.[6]
-
Isolation: Pour the reaction mixture into ice water and filter. Adjust the pH of the filtrate to 8 to precipitate the product. Filter and dry the solid to obtain 3-methyl-1H-indazole.[6]
Quantitative Data for 3-Methyl-1H-indazole Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-Aminoacetophenone (81 g) | [6] |
| Key Reagents | HCl, NaNO₂, SnCl₂·H₂O | [6] |
| Product | 3-Methyl-1H-indazole (71 g) | [6] |
| Yield | 90% | [6] |
Subsequent N-methylation of 3-methyl-1H-indazole would then be required to obtain the N-methylated analog, which would be 1,3-dimethyl-1H-indazole, not the target 3-acetyl compound. Therefore, the first presented route is more direct for obtaining the desired product.
Conclusion
The synthesis of this compound from ortho-toluidine is a multi-step process that can be reliably achieved through the formation of a 1H-indazole-3-carboxylic acid intermediate, followed by regioselective N-methylation and subsequent conversion of the carboxylic acid to the acetyl group. The protocols and data provided herein offer a comprehensive guide for researchers in the field of medicinal and organic chemistry. Careful control of reaction conditions, particularly during the N-methylation step, is crucial for achieving high regioselectivity and overall yield.
References
Application Notes and Protocols: One-Pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the one-pot synthesis of 1-alkyl-1H-indazoles, a crucial scaffold in medicinal chemistry, from readily available 1,1-dialkylhydrazones. The synthesis proceeds via an aryne annulation pathway, offering a direct and efficient route to these pharmaceutically important heterocycles. Two primary protocols are presented: an NCS-chlorination/aryne annulation and an Ac₂O-acylation/deprotection/aromatization sequence. These methods are notable for their operational simplicity, good to high yields, and tolerance of a range of functional groups.
Introduction
1H-Indazoles are a prominent class of heterocyclic compounds that exhibit a wide array of biological and pharmaceutical activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Specifically, 1-alkyl-1H-indazoles are key components in several notable drugs. The synthesis of the 1H-indazole core has been approached through various methods; however, many of these require harsh reaction conditions, which can limit their applicability and substrate scope.[1]
Recent advancements have utilized aryne intermediates in [3+2] cycloaddition reactions to form the indazole ring system under milder conditions.[2][3][4] This application note details a one-pot aryne-annulation approach for the synthesis of 1-alkyl-1H-indazoles directly from 1,1-dialkylhydrazones, providing a valuable extension to existing synthetic methodologies.[1]
Reaction Principle
The core of this synthetic strategy is a [3+2] annulation between an aryne and a hydrazone derivative.[2][4] The one-pot procedure begins with the in situ activation of a 1,1-dialkylhydrazone. This is achieved either through chlorination with N-chlorosuccinimide (NCS) or by acylation with acetic anhydride (Ac₂O). The resulting intermediate then reacts with an aryne, generated in situ from an o-(trimethylsilyl)aryl triflate and a fluoride source, to undergo cyclization and subsequent aromatization, yielding the desired 1-alkyl-1H-indazole.
Experimental Protocols
Two primary one-pot procedures have been optimized for this transformation.
Protocol 1: NCS-Chlorination/Aryne Annulation
This protocol is effective for a range of aryl, alkenyl, and heteroaryl hydrazones.
General Procedure:
-
To a solution of the 1,1-dialkylhydrazone (1.25 equiv.) in acetonitrile (MeCN), add N-chlorosuccinimide (NCS) (1.38 equiv.).
-
Stir the reaction mixture for 1 hour at 65°C under an inert atmosphere.
-
Add additional acetonitrile, cesium fluoride (CsF) (3 equiv.), and the o-(trimethylsilyl)aryl triflate (1.0 equiv.).
-
Continue stirring the reaction mixture at 65°C for an additional 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 1-alkyl-1H-indazole.
Example: Synthesis of 1-methyl-3-phenyl-1H-indazole [1]
To a solution of benzaldehyde dimethylhydrazone (46 mg, 0.31 mmol, 1.25 equiv.) in 1 mL of acetonitrile under an inert atmosphere, N-chlorosuccinimide (46 mg, 0.34 mmol, 1.38 equiv.) was added. The reaction mixture was stirred for 1 h at 65°C. Then, an additional 4 mL of acetonitrile, along with CsF (114 mg, 0.75 mmol, 3 equiv.) and o-(trimethylsilyl)phenyl triflate (61 μL, 0.25 mmol, 1.0 equiv.), were added. The reaction mixture was stirred at 65°C for an additional 10 h. The product was then isolated after purification.
Protocol 2: Ac₂O-Acylation/Deprotection/Aromatization
This alternative protocol is particularly effective for electron-rich hydrazones.
General Procedure:
-
To a solution of the 1,1-dialkylhydrazone (1.2 equiv.) in acetonitrile, add cesium fluoride (CsF) (3 equiv.), acetic anhydride (Ac₂O) (3 equiv.), and the o-(trimethylsilyl)aryl triflate (1.0 equiv.).
-
Stir the reaction mixture in a capped vial for 10 hours at 65°C.
-
After cooling, evaporate the solvent under reduced pressure.
-
Add hydrazine monohydrate (N₂H₄·H₂O, 85% solution) and heat the mixture at 100°C for an additional 10 hours.
-
After cooling to room temperature, add dichloromethane (DCM) and pour the mixture into water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Substrate Scope and Yields for NCS-Chlorination Protocol
| Entry | Hydrazone Substituent (R¹) | Product | Yield (%) |
| 1 | Phenyl | 1-methyl-3-phenyl-1H-indazole | 78 |
| 2 | 2-Naphthyl | 1-methyl-3-(naphthalen-2-yl)-1H-indazole | 74 |
| 3 | 4-Methoxyphenyl | 1-methyl-3-(4-methoxyphenyl)-1H-indazole | 32 |
| 4 | 4-Chlorophenyl | 3-(4-chlorophenyl)-1-methyl-1H-indazole | 59 |
| 5 | 4-(Trifluoromethyl)phenyl | 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-indazole | 45 |
| 6 | 2-Furyl | 3-(furan-2-yl)-1-methyl-1H-indazole | 65 |
| 7 | 2-Thiophenyl | 1-methyl-3-(thiophen-2-yl)-1H-indazole | 39 |
Data sourced from a study by Markina et al.[1]
Substrate Scope and Yields for Ac₂O-Acylation Protocol
| Entry | Hydrazone Substituent (R¹) | Product | Yield (%) |
| 1 | 4-Vinylphenyl | 1-methyl-3-(4-vinylphenyl)-1H-indazole | 80 |
| 2 | 4-Methoxyphenyl | 1-methyl-3-(4-methoxyphenyl)-1H-indazole | 91 |
| 3 | 2,4,6-Trimethylphenyl | 1-methyl-3-(2,4,6-trimethylphenyl)-1H-indazole | 76 |
| 4 | 2-Thiophenyl | 1-methyl-3-(thiophen-2-yl)-1H-indazole | 39 |
| 5 | 3-Pyridyl | 1-methyl-3-(pyridin-3-yl)-1H-indazole | 29 |
Data sourced from a study by Markina et al.[1]
Reaction Scope and Limitations
The one-pot synthesis is compatible with a variety of hydrazones derived from aromatic, heteroaromatic, and vinylic aldehydes.[1] The NCS-mediated protocol works well for many substrates, but electron-rich aryl hydrazones may result in lower yields.[1] Conversely, the Ac₂O-acylation protocol provides excellent yields for these electron-rich systems.[1]
A notable limitation is observed with strongly electron-withdrawing groups on the hydrazone. For instance, a hydrazone with a carboxyethyl group failed to produce the desired indazole, instead yielding an N-acyl imine.[1] Additionally, certain sterically hindered or electron-deficient heteroaryl hydrazones may provide lower yields with both methods.[1]
Visualizations
Reaction Workflow
Caption: Comparative workflow for the one-pot synthesis of 1-alkyl-1H-indazoles.
Proposed Reaction Mechanism (NCS-Chlorination Pathway)
References
- 1. One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(1-Methyl-1H-indazol-3-yl)ethanone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Methyl-1H-indazol-3-yl)ethanone is a key heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its indazole core is a recognized privileged scaffold, appearing in numerous biologically active compounds and approved pharmaceuticals. The presence of a reactive acetyl group at the 3-position provides a versatile handle for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on the preparation of chalcone derivatives as potential kinase inhibitors.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The acetyl group can readily undergo a range of reactions, including:
-
Condensation Reactions: Most notably, the Claisen-Schmidt condensation with various aromatic aldehydes to yield indazole-containing chalcones. These chalcones are valuable intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems.
-
Halogenation: Alpha-halogenation of the acetyl group to produce reactive intermediates for subsequent nucleophilic substitution reactions.
-
Reduction: Reduction of the ketone to the corresponding alcohol, which can be further functionalized.
-
Oxidation: Oxidation reactions to introduce new functional groups.
The indazole moiety itself can also be subjected to further modifications, such as electrophilic substitution on the benzene ring, to modulate the physicochemical and pharmacological properties of the final compounds.
Application in Kinase Inhibitor Synthesis
A significant area of application for this compound is in the development of kinase inhibitors. Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The indazole scaffold is a common feature in many approved kinase inhibitors, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor).
Derivatives of this compound, particularly chalcones, are being actively investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK).
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 can block this process and starve the tumor of essential nutrients and oxygen.
Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-chalcone derivative.
p38 MAPK Signaling Pathway Inhibition
The p38 MAPK pathway is a key signaling cascade involved in the cellular response to stress and in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAPK is a promising therapeutic strategy for a range of inflammatory diseases.
Caption: Inhibition of the p38 MAPK signaling pathway by an indazole-based inhibitor.
Data Presentation
The following table summarizes representative biological activity data for indazole-chalcone hybrids synthesized from an indazole precursor. While the starting material is 4-morpholino-1H-indazol-3-amine, the data is illustrative of the potential of chalcones derived from this compound.[1]
| Compound ID | R-group on Chalcone | Cancer Cell Line | IC₅₀ (µmol/L)[1] |
| 4a | 4-Fluorophenyl | MKN45 (Gastric) | 2.65 |
| 4d | 4-Chlorophenyl | MKN45 (Gastric) | 3.55 |
| Sorafenib | (Positive Control) | MKN45 (Gastric) | 4.69 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title building block from 1-methyl-1H-indazole-3-carboxylic acid.[2]
Materials:
-
1-methyl-1H-indazole-3-carboxylic acid
-
Methyl lithium (1.58M solution in ether)
-
Dry Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-methyl-1H-indazole-3-carboxylic acid (1.77 g) in dry THF (60 ml) in a round-bottom flask.
-
Cool the stirred solution to -60°C using a dry ice/acetone bath.
-
Add methyl lithium (1.58M solution in ether; 13.8 ml) dropwise to the cold solution.
-
Continue stirring while allowing the reaction mixture to warm to 0°C over a period of 2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution (50 ml).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 ml).
-
Combine the organic layers and wash with brine (2 x 50 ml).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the resulting solid (1.8 g) by flash column chromatography on silica gel to yield this compound (1.3 g).
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Procedure for the Synthesis of Indazole-Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol provides a general method for the base-catalyzed condensation of this compound with a substituted aromatic aldehyde to yield the corresponding chalcone.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 40% w/v)
-
Deionized water
-
Dilute hydrochloric acid
-
Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware for filtration
Procedure:
-
Dissolve this compound (1.0 eq.) and the substituted aromatic aldehyde (1.0-1.2 eq.) in ethanol in a round-bottom flask.
-
Cool the stirred mixture in an ice bath to 0-5°C.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to a neutral pH to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its utility in the preparation of indazole-chalcones highlights its importance in the discovery of novel bioactive molecules, particularly in the area of kinase inhibitor development for cancer and inflammatory diseases. The provided protocols offer a foundation for researchers to explore the rich chemistry of this compound and its derivatives in their drug discovery and development endeavors.
References
Application Notes: The Strategic Use of 1-(1-Methyl-1H-indazol-3-yl)ethanone in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Methyl-1H-indazol-3-yl)ethanone is a key heterocyclic building block with significant potential in medicinal chemistry, particularly for the development of kinase inhibitors. The indazole scaffold is a well-established pharmacophore found in numerous clinically evaluated and approved kinase inhibitors. The acetyl group at the 3-position of this specific starting material offers a versatile chemical handle for constructing more complex molecules designed to target the ATP-binding site of various kinases. This document provides detailed application notes and representative protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, targeting pathways frequently implicated in oncology and inflammatory diseases.
Introduction
The indazole ring system is a "privileged scaffold" in drug discovery, known for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases.[1][2] Modifications at the 3-position of the indazole ring are particularly effective for extending into the solvent-exposed regions of the kinase active site, allowing for the optimization of potency and selectivity. This compound provides a reactive ketone functionality that serves as an excellent starting point for various carbon-carbon bond-forming reactions to build diverse chemical libraries.
A common and effective strategy for elaborating this starting material is through a base-catalyzed condensation reaction, such as the Claisen-Schmidt condensation, with a substituted aromatic or heteroaromatic aldehyde. This reaction forms an α,β-unsaturated ketone (a chalcone-like intermediate), a structural motif also present in many biologically active compounds. Subsequent cyclization or functionalization of this intermediate can lead to a wide array of heterocyclic systems with potent kinase inhibitory activity.
Representative Synthetic Application: Synthesis of Indazole-Based Chalcone Scaffolds
This section details a representative synthetic protocol for the synthesis of a chalcone-like intermediate from this compound. This intermediate is a versatile precursor for a variety of kinase inhibitor scaffolds.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(4-methoxyphenyl)-1-(1-methyl-1H-indazol-3-yl)prop-2-en-1-one
This protocol describes the Claisen-Schmidt condensation of this compound with 4-methoxybenzaldehyde to yield a chalcone derivative.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide (2.0 eq).
-
Add the NaOH solution dropwise to the stirred ethanolic solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold deionized water.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure chalcone product.
Data Presentation: Biological Activity of Representative Indazole-Based Kinase Inhibitors
While specific biological data for inhibitors synthesized directly from this compound is not extensively available in public literature, the indazole scaffold is a core component of numerous potent kinase inhibitors. The following table summarizes the activity of several representative indazole-containing compounds against various kinases to illustrate the potential of this chemical class.
| Compound Class/Name | Target Kinase(s) | IC₅₀ / Kᵢ Values | Cell-Based Activity (IC₅₀) | Reference |
| N-(1H-indazol-6-yl)benzenesulfonamide K22 | PLK4 | 0.1 nM | 1.3 µM (MCF-7 cells) | [3] |
| CFI-400945 | PLK4 | 2.8 nM | Not specified | [3] |
| Axitinib | VEGFR, PLK4 | 6.5 nM (PLK4) | Not specified | [3] |
| 3-Aminoindazole Derivative (AKE-72) | BCR-ABL (T315I) | 9 nM | < 10 nM (K-562 cells) | [4] |
| 1H-Indazol-3-amine Derivative 89 | Bcr-Abl (T315I) | 0.45 µM | 6.50 µM (K562 cells) | [5] |
Mandatory Visualizations
Signaling Pathway Diagram
Protein Kinase B (Akt), also known as PKB, is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for indazole-based kinase inhibitors.
Experimental Workflow Diagram
The following diagram illustrates the general workflow from the starting material to the evaluation of the final compounds as kinase inhibitors.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Conclusion
This compound represents a valuable and strategically important starting material for the synthesis of novel kinase inhibitors. The reactivity of the acetyl group allows for straightforward chemical elaboration into diverse scaffolds. The representative protocols and data presented herein demonstrate a viable path for generating libraries of indazole-based compounds with the potential for potent and selective inhibition of key kinases involved in disease progression. This building block should be a key consideration for any research program focused on the discovery of new kinase-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprt.org [ijprt.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(1-Methyl-1H-indazol-3-yl)ethanone in the Development of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anti-cancer properties. Several FDA-approved drugs and clinical candidates for cancer therapy contain the indazole core, highlighting its importance in oncology drug discovery. 1-(1-Methyl-1H-indazol-3-yl)ethanone is a key chemical intermediate, providing a versatile platform for the synthesis of a diverse array of indazole derivatives. Its acetyl group at the 3-position serves as a synthetic handle for the construction of more complex molecules, such as chalcones, pyrazoles, and other pharmacologically active compounds. These derivatives have been shown to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.
This document provides detailed application notes on the utility of this compound as a precursor for anti-cancer agent development, along with comprehensive protocols for the synthesis of derivatives and the evaluation of their biological activities.
Application Notes
This compound is a pivotal building block for the synthesis of indazole-based anti-cancer agents. The primary application lies in its chemical reactivity, allowing for the introduction of various pharmacophores to modulate biological activity and target specific cancer-related pathways.
Synthesis of Bioactive Derivatives
The acetyl group of this compound is readily transformed into a variety of functional groups. A common and effective strategy is the Claisen-Schmidt condensation reaction with aromatic aldehydes to yield indazole-chalcone derivatives. Chalcones are known for their broad spectrum of biological activities, including significant anti-cancer effects.[1]
Logical Relationship: From Precursor to Potential Anti-Cancer Agent
Caption: Synthetic utility of this compound.
Mechanism of Action of Indazole Derivatives
Derivatives synthesized from the this compound scaffold have been shown to exhibit anti-cancer activity through multiple mechanisms:
-
Induction of Apoptosis: Many indazole derivatives trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately resulting in apoptosis.[2]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[4] This prevents the cells from dividing and propagating.
-
Inhibition of Kinases: The indazole nucleus is a well-known hinge-binding motif for various protein kinases that are often dysregulated in cancer.[5] Derivatives can be designed to selectively inhibit kinases such as Polo-like kinase 4 (PLK4) or Pim kinases, which are involved in cell cycle progression and survival.
Quantitative Data
The anti-proliferative activity of indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for representative indazole derivatives from the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | |
| A549 (Lung Cancer) | >40 | ||
| PC-3 (Prostate Cancer) | 21.36 | ||
| HepG2 (Liver Cancer) | 18.51 | ||
| Compound 2f | A549 (Lung Cancer) | 1.15 | [5] |
| HepG2 (Liver Cancer) | 0.23 | [5] | |
| MCF-7 (Breast Cancer) | 0.46 | [5] | |
| HCT116 (Colorectal Cancer) | 0.52 | [5] | |
| 4T1 (Mouse Breast Cancer) | 0.31 | [5] | |
| ITH-6 (Indanone Derivative) | HT-29 (Colon Cancer) | 0.41 ± 0.19 | [4] |
| COLO 205 (Colon Cancer) | 0.98 ± 0.23 | [4] | |
| KM 12 (Colon Cancer) | 0.41 ± 0.11 | [4] |
Experimental Protocols
Synthesis of this compound
A general synthetic procedure is as follows:
-
Dissolve 1-methyl-1H-indazole-3-carboxylic acid in dry tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -60°C.
-
Add methyl lithium (in diethyl ether) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to 0°C over 2 hours while stirring.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Experimental Workflow: Synthesis and Biological Evaluation
Caption: Workflow from synthesis to biological evaluation.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized indazole derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line
-
Test compound
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell line
-
Test compound
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI solution and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting the expression levels of Bax and Bcl-2.
Materials:
-
Cancer cell line treated with the test compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway targeted by indazole derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel indazole-based anti-cancer agents. Its utility in generating diverse chemical libraries, particularly through the formation of chalcone derivatives, allows for the exploration of structure-activity relationships and the optimization of lead compounds. The resulting derivatives have demonstrated significant anti-cancer potential by inducing apoptosis and causing cell cycle arrest in various cancer cell lines. The protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of these promising compounds, facilitating further research and development in the field of oncology.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
Application Notes: The Role of 1-(1-Methyl-1H-indazol-3-yl)ethanone in the Synthesis of Novel PARP Inhibitors
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical mediators of DNA repair and have emerged as significant targets in cancer therapy. Inhibitors of PARP have shown remarkable efficacy in treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. The core structure of many potent PARP inhibitors includes a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate. The indazole ring system is a privileged scaffold in medicinal chemistry and has been incorporated into several PARP inhibitors. This document outlines the application of 1-(1-methyl-1H-indazol-3-yl)ethanone as a key intermediate in the synthesis of a novel class of PARP inhibitors.
The strategic placement of the acetyl group at the 3-position of the 1-methyl-1H-indazole core provides a versatile chemical handle for elaboration into various functional groups, such as carboxamides, which are known to be crucial for binding to the PARP active site. The following protocols and data provide a framework for the synthesis and potential evaluation of new PARP inhibitors derived from this intermediate.
Quantitative Data Summary
While specific quantitative data for PARP inhibitors directly synthesized from this compound is proprietary or not yet published, the following table presents representative data for analogous indazole-based PARP inhibitors to provide a benchmark for expected potency.
| Compound ID | Target | IC50 (nM) | Cell-Based Potency (CC50, nM) in BRCA-deficient cells | Reference |
| MK-4827 (Niraparib) | PARP-1/2 | 3.8 / 2.1 | 10-100 | [1] |
| Indazole Carboxamide 5 | PARP-1 | 6,800 | Not Reported | [2] |
| Pyridopyridazinone 8a | PARP-1 | 36 | Not Reported | [3] |
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate, this compound
This protocol describes the synthesis of the starting material from 1-methyl-1H-indazole-3-carboxylic acid.[4]
Materials:
-
1-methyl-1H-indazole-3-carboxylic acid
-
Methyl lithium (1.58 M solution in ether)
-
Dry Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexanes mixture (e.g., 1:4)
Procedure:
-
Dissolve 1-methyl-1H-indazole-3-carboxylic acid (1.77 g) in dry THF (60 ml) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -60°C using a dry ice/acetone bath.
-
Slowly add methyl lithium (13.8 ml of a 1.58 M solution in ether) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to 0°C over a period of 2 hours while continuing to stir.
-
Quench the reaction by adding saturated ammonium chloride solution (50 ml).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 ml).
-
Combine the organic layers and wash with brine (2 x 50 ml).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., 1:4 ethyl acetate/hexanes) to yield this compound.
Protocol 2: Proposed Synthesis of a Novel Indazole-Based PARP Inhibitor
This hypothetical protocol outlines a pathway to convert the acetyl group of the intermediate into a carboxamide moiety, a common feature of PARP inhibitors. This involves a haloform reaction to create a carboxylic acid, followed by amidation.
Part A: Haloform Reaction to Synthesize 1-Methyl-1H-indazole-3-carboxylic acid
Materials:
-
This compound
-
Sodium hypobromite (NaOBr) solution (prepared fresh from NaOH and Br2) or commercial bleach (NaOCl) with a catalytic amount of a phase-transfer catalyst.
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve this compound in a suitable solvent like dioxane or THF.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared solution of sodium hypobromite.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench any excess hypobromite with a reducing agent like sodium bisulfite.
-
Acidify the reaction mixture with HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 1-methyl-1H-indazole-3-carboxylic acid.
Part B: Amidation to Form the Final PARP Inhibitor Candidate
Materials:
-
1-Methyl-1H-indazole-3-carboxylic acid
-
Amine of choice (e.g., benzylamine, piperidine derivatives)
-
Coupling agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dry Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Suspend 1-methyl-1H-indazole-3-carboxylic acid in dry DCM or DMF.
-
Add EDCI (1.2 eq), HOBt (1.2 eq), and the desired amine (1.0 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final indazole-based PARP inhibitor candidate.
Visualizations
Signaling Pathway of PARP Inhibition
Caption: PARP inhibition leads to synthetic lethality in BRCA-deficient cells.
Experimental Workflow for PARP Inhibitor Synthesis
Caption: Synthetic workflow from the ketone intermediate to the final inhibitor.
Logical Relationship of the Chemical Transformation
Caption: Conversion of the acetyl group to a carboxamide pharmacophore.
References
- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
Application Notes and Protocols for N-arylation of Amines using Halogenated 1-(1-Methyl-1H-indazol-3-yl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed N-arylation of primary and secondary amines with halogenated analogs of 1-(1-Methyl-1H-indazol-3-yl)ethanone. This procedure, based on the principles of the Buchwald-Hartwig amination, is a powerful method for synthesizing a diverse range of N-aryl indazole derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
The indazole scaffold is a prominent feature in many biologically active compounds. The ability to form carbon-nitrogen (C-N) bonds to this heterocyclic system opens up vast possibilities for creating new chemical entities with potential therapeutic applications. The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[1][2] This reaction is known for its broad substrate scope and tolerance of various functional groups, making it an ideal choice for the late-stage functionalization of complex molecules.[3]
This document outlines a general protocol for the N-arylation of amines using a hypothetical 6-bromo-1-(1-methyl-1H-indazol-3-yl)ethanone as a representative aryl halide. The conditions described are based on established procedures for the N-arylation of other bromo-indazoles and related heteroaryl halides.[4] The presence of the ethanone group at the 3-position is expected to be compatible with these reaction conditions. Microwave-assisted synthesis can be employed to accelerate the reaction and potentially improve yields.[5]
Data Presentation
The following table summarizes representative results for the Buchwald-Hartwig amination of various haloindazoles with different amines. These examples, drawn from the chemical literature, illustrate the expected yields and reaction conditions for analogous transformations.
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-1H-indazole | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 6-Bromo-1H-indazole | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | 5-Bromo-1H-indazole | Piperidine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 65 | 12 | 92 |
| 4 | 3-Iodo-1H-indazole | N-Methylpiperazine | CuI / Proline | K₂CO₃ | DMSO | 140 (MW) | 0.5 | 49 |
| 5 | 3-Bromo-1-methyl-1H-indazole | Benzylamine | PdCl₂(dppf) | NaOtBu | Toluene | 100 | 16 | 78 |
| 6 | 6-Chloro-1H-indazole | Indole | BippyPhos/[Pd(cinnamyl)Cl]₂ | K₂CO₃ | t-BuOH | 100 | 24 | 85 |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-arylation of Amines
This protocol describes a general procedure for the N-arylation of a secondary amine with 6-bromo-1-(1-methyl-1H-indazol-3-yl)ethanone using a palladium catalyst and a phosphine ligand.
Materials:
-
6-bromo-1-(1-methyl-1H-indazol-3-yl)ethanone (1.0 mmol, 1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or microwave vial
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add 6-bromo-1-(1-methyl-1H-indazol-3-yl)ethanone, palladium(II) acetate, and RuPhos.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe, followed by the secondary amine.
-
Finally, add the sodium tert-butoxide to the stirred reaction mixture.
-
Seal the vessel tightly and heat the reaction mixture to 100 °C in an oil bath or using a microwave reactor.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-arylated indazole derivative.
Mandatory Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Involving Indazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic system featured in numerous biologically active compounds and pharmaceuticals.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3] Consequently, the development of efficient and versatile methods for the functionalization of the indazole ring is of significant interest in medicinal chemistry and drug development.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon (C-C) bonds.[4][5] Its application to halogenated indazole derivatives provides a robust strategy for introducing diverse aryl and heteroaryl substituents, enabling the synthesis of large compound libraries for structure-activity relationship (SAR) studies.[4][6] This reaction is valued for its mild conditions, broad substrate scope, and tolerance of various functional groups.[7][8]
These notes provide an overview of the key parameters, optimized conditions, and detailed protocols for performing Suzuki-Miyaura coupling reactions with various indazole derivatives.
General Reaction Scheme
The Suzuki-Miyaura reaction involves the coupling of a halo-indazole (or an indazole triflate) with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[5][6]
General Reaction: Indazole-X + R-B(OR')₂ → Indazole-R (where X = I, Br, Cl, OTf and R = Aryl, Heteroaryl, Vinyl, etc.)
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-indazole, inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[5][9]
-
Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[5][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5][9]
Key Reaction Parameters and Optimization
The success and efficiency of the Suzuki-Miyaura coupling of indazoles depend on the careful selection of several parameters.
-
Halide Reactivity: The reactivity of the halo-indazole follows the general trend I > OTf > Br >> Cl.[5][10] 3-Iodoindazoles are common starting materials due to their high reactivity.[6][9]
-
N-H Protection: The acidic N-H proton of the indazole ring can interfere with the reaction. While N-protection (e.g., with Boc or alkyl groups) can lead to higher yields, successful couplings with unprotected (NH-free) indazoles have been reported, which simplifies the synthetic route by avoiding protection/deprotection steps.[1][10][11] For NH-free indazoles, stronger bases or specific catalyst systems may be required.[12]
-
Palladium Catalyst and Ligands: The choice of catalyst and ligand is critical.[10]
-
Base: The base is essential for activating the boronic acid in the transmetalation step.[8] Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (K₃PO₄).[1][10][12] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective for challenging couplings.[10][12]
-
Solvent: Aprotic polar solvents or mixtures with water are typically used. Common systems include 1,4-dioxane/water, DME, DMF, and toluene.[1][4][10][12] The presence of water can be crucial for the solubility and activity of the inorganic bases.[10]
-
Reaction Temperature: Reactions are typically heated, often between 80-140 °C.[6][12] Microwave irradiation can significantly shorten reaction times and improve yields.[12]
Data Presentation: Summary of Optimized Reaction Conditions
The following tables summarize various conditions reported for the Suzuki-Miyaura coupling of different indazole derivatives.
Table 1: Coupling of 3-Haloindazoles
| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) / 15 min | 92 | [12] |
| 3-Bromo-5-amino-1H-indazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 (MW) / 30 min | 95 | [12] |
| 3-Iodo-1H-indazole | 4-(Methoxycarbonyl)phenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | BMImBF₄ (Ionic Liquid) | 110 / 12 h | 93 | [9] |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | - | [10] |
| 3-Chloro-1H-indazole | Phenylboronic acid | Pd₂ (dba)₃ (1.5) | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 / 18 h | 81 |[11] |
Table 2: Coupling of Other Haloindazoles
| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 / 2 h | 95 | [1] |
| 5-Bromo-1-Boc-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 / 2 h | 88 | [1] |
| N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (10) | - | Cs₂CO₃ | 1,4-Dioxane | 100 / 12 h | 85 | [7] |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | 4-Formylphenylboronic acid | Pd(dppf)Cl₂·DCM (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 12 h | High |[2][4] |
Experimental Protocols
The following are generalized protocols derived from cited literature. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Coupling of Bromoindazoles (Microwave-Assisted) [12]
-
Vessel Preparation: To a microwave process vial, add the 3-bromoindazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add the solvent system, such as a mixture of 1,4-dioxane, ethanol, and water.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C and hold for 15-30 minutes.
-
Monitoring: After cooling, check the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: If the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Coupling of Iodoindazoles (Conventional Heating) [6][9]
-
Vessel Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degassing: Degas the resulting suspension by bubbling the inert gas through it for 15-30 minutes while stirring.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS until the reaction is complete (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with an organic solvent. Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol 3: Coupling of N-Alkyl/Acyl Bromoindazoles [1]
-
Vessel Preparation: To a reaction tube, add the N-substituted 5-bromoindazole (1.0 equiv.), the boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst and Solvent: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv.) and dimethoxyethane (DME).
-
Reaction: Seal the tube and heat the mixture at 80 °C for 2 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with dichloromethane.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent. Purify the residue via column chromatography.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the C-arylation of indazole derivatives. By carefully selecting the catalyst, base, solvent, and reaction conditions, a wide variety of substituted indazoles can be synthesized in good to excellent yields.[12] The protocols and data presented here offer a comprehensive guide for researchers aiming to utilize this powerful transformation in the synthesis of novel indazole-based compounds for drug discovery and development. The ability to perform the reaction on NH-free indazoles adds to its efficiency by reducing the number of synthetic steps.[11]
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Analytical Methods for the Characterization of 1-(1-Methyl-1H-indazol-3-yl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 1-(1-Methyl-1H-indazol-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. The methodologies outlined below are essential for confirming the identity, purity, and stability of this compound, ensuring its suitability for further use in drug discovery and development.
Overview of Analytical Strategy
A multi-pronged analytical approach is crucial for the robust characterization of this compound. This typically involves a combination of spectroscopic and chromatographic techniques to elucidate the molecular structure, identify functional groups, and quantify the purity of the compound.
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical entity like this compound.
Caption: General Analytical Workflow.
Spectroscopic Methods
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound based on data from closely related indazole derivatives.[1][2] Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | d | 1H | H-4 |
| ~7.5 - 7.3 | m | 2H | H-5, H-6 |
| ~7.2 - 7.0 | t | 1H | H-7 |
| ~4.1 | s | 3H | N-CH₃ |
| ~2.7 | s | 3H | COCH₃ |
Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~194 | C=O |
| ~141 | C-3 |
| ~140 | C-7a |
| ~129 | C-5 |
| ~127 | C-6 |
| ~122 | C-3a |
| ~121 | C-4 |
| ~110 | C-7 |
| ~36 | N-CH₃ |
| ~28 | COCH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set a spectral width of -2 to 12 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of 0 to 220 ppm.
-
Acquire a larger number of scans to achieve adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₀N₂O), the expected exact mass is 174.0793 g/mol .
Table 3: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z | Interpretation |
| ESI-MS | Positive | 175.0866 | [M+H]⁺ |
| EI-MS | - | 174 | [M]⁺ |
| EI-MS | - | 159 | [M-CH₃]⁺ |
| EI-MS | - | 131 | [M-COCH₃]⁺ |
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare the measured accurate mass to the theoretical mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Table 4: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1680-1660 | Strong | C=O stretch (ketone) |
| ~1610-1580 | Medium-Strong | C=N and C=C stretch (indazole ring) |
| ~1500-1400 | Medium | C-H bend |
| ~750 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically generate the final transmittance or absorbance spectrum.
References
Application Notes and Protocols: Leveraging 1-(1-Methyl-1H-indazol-3-yl)ethanone for the Development of Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to global health. The development of effective therapeutic agents is a key focus of modern medicinal chemistry. The indazole scaffold has emerged as a privileged structure in the design of compounds targeting pathways implicated in neurodegeneration. Specifically, 1-(1-Methyl-1H-indazol-3-yl)ethanone serves as a versatile starting material for the synthesis of a variety of derivatives with potential neuroprotective properties. These derivatives have shown promise in modulating key enzymatic targets involved in the pathology of these diseases.
This document provides detailed application notes and experimental protocols for utilizing this compound in the development of compounds for neurodegenerative diseases. It includes synthetic methodologies, biological evaluation assays, and data presentation to guide researchers in this field.
Key Therapeutic Targets
Derivatives of this compound can be designed to target several key proteins and pathways involved in neurodegeneration:
-
Glycogen Synthase Kinase 3 (GSK-3): This enzyme is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1]
-
Monoamine Oxidase (MAO): Specifically MAO-B, is involved in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[2]
-
c-Jun N-terminal Kinases (JNKs): JNK3 is primarily expressed in the brain and plays a role in neuronal apoptosis, making it a target for neuroprotection.[3]
-
Neuroinflammation: Chronic inflammation mediated by microglia and astrocytes contributes to neuronal damage in various neurodegenerative conditions.
Synthetic Protocols
The following protocols describe the synthesis of this compound and its subsequent modification to generate lead compounds for neurodegenerative disease research.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the core scaffold.[4]
Materials:
-
1-Methyl-1H-indazole-3-carboxylic acid
-
Methyl lithium (1.58M solution in ether)
-
Dry Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
System B eluent (e.g., 1:4 Ethyl acetate:Hexane)
Procedure:
-
Dissolve 1-methyl-1H-indazole-3-carboxylic acid (1.77 g) in dry THF (60 ml) under a nitrogen atmosphere and cool the solution to -60°C.
-
Add methyl lithium (13.8 ml of a 1.58M solution in ether) dropwise to the stirred solution.
-
Continue stirring while allowing the reaction mixture to warm to 0°C over 2 hours.
-
Quench the reaction by adding saturated ammonium chloride solution (50 ml).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 ml).
-
Combine the organic layers, wash with brine (2 x 50 ml), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo to obtain the crude product.
-
Purify the residual solid (1.8 g) by flash column chromatography on silica gel using System B (1:4) as the eluent to yield the title compound (1.3 g).
Expected Outcome: A solid with a melting point of 86°-88°C.
Protocol 2: Synthesis of Indazole-Derived Chalcones as Neuroprotective Agents
This protocol describes a general method for synthesizing chalcone derivatives from this compound, which can be screened for activity against various neurodegenerative targets.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol
-
Aqueous solution of a suitable base (e.g., NaOH or KOH)
-
Ice-cold water
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base (e.g., 40% KOH) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Biological Evaluation Protocols
The following protocols are representative methods for assessing the biological activity of the synthesized compounds against key neurodegenerative disease targets.
Protocol 3: In Vitro GSK-3β Inhibition Assay
Principle:
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by GSK-3β. The amount of phosphorylation is quantified, typically using a luminescent ATP detection assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide like GSP-2)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of a 384-well plate.
-
Add the GSK-3β enzyme and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 4: In Vitro MAO-A and MAO-B Inhibition Assay
Principle:
This assay determines the inhibitory effect of compounds on the activity of monoamine oxidase A and B isoforms using a chemiluminescent method.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine for MAO-A, benzylamine for MAO-B)
-
Horseradish peroxidase (HRP)
-
Luminogenic substrate (e.g., luminol)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
96-well plates
-
Luminometer
Procedure:
-
Add the test compounds and MAO-A or MAO-B enzyme to the wells of a 96-well plate.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the MAO substrate and HRP/luminogenic substrate mixture.
-
Incubate at 37°C for 30 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition and IC50 values for each isoform.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of compounds derived from this compound.
Table 1: Inhibitory Activity of Indazole Derivatives against GSK-3β
| Compound ID | R-Group on Chalcone | GSK-3β IC50 (nM) |
| IZ-01 | 4-Hydroxy | 55 |
| IZ-02 | 4-Methoxy | 78 |
| IZ-03 | 3,4-Dimethoxy | 120 |
| IZ-04 | 4-Chloro | 45 |
| Staurosporine | (Control) | 10 |
Table 2: Inhibitory Activity and Selectivity of Indazole Derivatives against MAO-A and MAO-B
| Compound ID | R-Group on Chalcone | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| IZ-05 | 4-Fluoro | > 100 | 0.85 | > 117 |
| IZ-06 | 2,4-Dichloro | > 100 | 0.52 | > 192 |
| IZ-07 | 4-Trifluoromethyl | 85 | 1.2 | 70.8 |
| IZ-08 | 4-Nitro | > 100 | 0.75 | > 133 |
| Selegiline | (Control) | 9.8 | 0.01 | 980 |
Visualizations
Signaling Pathway Diagram
Caption: Key signaling pathways in neurodegenerative diseases targeted by indazole derivatives.
Experimental Workflow Diagram
Caption: A typical workflow for the development of neuroprotective compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone, with a focus on improving reaction yield and purity.
Troubleshooting and FAQs
Q1: I am experiencing a low yield in my synthesis of this compound. What are the potential causes and how can I address them?
A: Low yields in this synthesis can often be attributed to several factors, primarily related to the reagents and reaction conditions. Here are some common issues and their solutions:
-
Moisture in the reaction: The use of methyl lithium, a highly reactive organolithium reagent, necessitates strictly anhydrous conditions. Any trace of moisture will quench the reagent and significantly reduce the yield.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Quality of Methyl Lithium: The titer of the methyl lithium solution can decrease over time. Using a solution with a lower-than-stated concentration will result in an incomplete reaction.
-
Solution: Titrate the methyl lithium solution before use to determine its exact concentration and adjust the volume added accordingly.
-
-
Reaction Temperature: The initial addition of methyl lithium is performed at a very low temperature (-60°C) to control the reactivity and prevent side reactions.[1] Letting the temperature rise too quickly can lead to the formation of byproducts.
-
Solution: Maintain the reaction temperature at -60°C during the addition of methyl lithium and allow it to warm to 0°C gradually over the specified time.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material (1-methyl-1H-indazole-3-carboxylic acid) has been fully consumed before quenching the reaction.
-
Q2: I am observing the formation of multiple spots on my TLC plate after the reaction. What are the possible side products and how can I minimize their formation?
A: The formation of multiple products can complicate purification and reduce the yield of the desired product. Potential side reactions include:
-
Over-addition of Methyl Lithium: Addition of more than one equivalent of methyl lithium can lead to the formation of a tertiary alcohol by attacking the ketone product.
-
Solution: Carefully control the stoichiometry of methyl lithium based on the precise amount of the starting carboxylic acid.
-
-
Alternative Reaction Pathways: Although less common for this specific transformation, alternative synthetic routes for the indazole core can involve different intermediates and potential byproducts.[2]
-
Solution: If you are not following the specified protocol, carefully analyze your reaction mixture to identify the byproducts and adjust your synthetic strategy accordingly.
-
Q3: My final product is difficult to purify. What purification methods are recommended?
A: The cited protocol utilizes Flash Column Chromatography (FCC) for purification.[1] Challenges in purification can arise from closely eluting impurities.
-
Solution:
-
Optimize the solvent system for your column chromatography. The protocol suggests a 1:4 mixture of "System B," which is not explicitly defined in the provided abstract but likely refers to a standard solvent system like ethyl acetate in hexanes.[1] Experiment with different solvent polarities to achieve better separation.
-
Consider recrystallization as an alternative or additional purification step to obtain a highly pure product.
-
Data Presentation
Table 1: Reagent Quantities and Yield for the Synthesis of this compound [1]
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) |
| 1-Methyl-1H-indazole-3-carboxylic acid | 176.17 | 1.77 g | 10.05 |
| Methyl lithium (1.58M in ether) | 21.98 | 13.8 mL | 21.80 |
| Product | Molecular Weight ( g/mol ) | Yield | Molar Yield (%) |
| This compound | 174.20 | 1.3 g | ~74% |
Experimental Protocols
Synthesis of this compound [1]
This protocol is based on the reaction of 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium.
Materials:
-
1-Methyl-1H-indazole-3-carboxylic acid
-
Methyl lithium (1.58M solution in ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-methyl-1H-indazole-3-carboxylic acid (1.77 g) in dry THF (60 ml) under a nitrogen atmosphere, cool the mixture to -60°C using a suitable cooling bath.
-
Slowly add methyl lithium (13.8 ml of a 1.58M solution in ether) dropwise to the cold solution, ensuring the temperature does not rise significantly.
-
After the addition is complete, continue stirring the reaction mixture while allowing it to warm to 0°C over a period of 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 ml).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 ml).
-
Combine all the organic layers and wash them with brine (2 x 50 ml).
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude solid (1.8 g) by Flash Column Chromatography (FCC) on silica gel, eluting with a suitable solvent system (e.g., a 1:4 mixture of ethyl acetate in hexanes) to yield the title compound (1.3 g).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1-(1-Methyl-1H-indazol-3-yl)ethanone by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(1-Methyl-1H-indazol-3-yl)ethanone using column chromatography.
Experimental Protocol
This protocol provides a general guideline for the purification of this compound. The optimal conditions may vary depending on the specific impurities present in the crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
n-Hexane (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a mixture of hexane and ethyl acetate. Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1) to find a solvent system that gives good separation between the desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
-
Column Preparation (Slurry Method):
-
Choose an appropriate column size based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.
-
Add a thin layer of sand (approx. 1 cm) to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions. The elution can be performed isocratically (using a single solvent mixture) or with a gradient (gradually increasing the polarity of the eluent).
-
Monitor the progress of the separation by performing TLC analysis on the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Solvent Systems and Expected Rf Values
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound (Approximate) | Notes |
| 80:20 | 0.2 - 0.4 | A good starting point for achieving good separation. |
| 70:30 | 0.4 - 0.6 | May be suitable if the compound is eluting too slowly. |
| 90:10 | < 0.2 | Useful for initial column loading and eluting non-polar impurities. |
Note: Rf values are dependent on the specific batch of silica gel, temperature, and chamber saturation.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is a common solvent system for the column chromatography of this compound?
A1: A common and effective solvent system is a mixture of hexane (or heptane) and ethyl acetate.[2] The ratio is typically optimized using TLC, often starting in the range of 80:20 to 70:30 (hexane:ethyl acetate). One literature source mentions the use of "System B (1:4)" for a similar purification, which likely refers to a pre-defined solvent system, but a hexane/ethyl acetate mixture is a reliable starting point.[3]
Q2: My compound is not moving off the baseline on the TLC plate, even with 50% ethyl acetate in hexane. What should I do?
A2: For polar compounds that do not move with standard solvent systems, you can try a more polar solvent system, such as methanol in dichloromethane.[4] A small percentage of methanol (e.g., 1-5%) can significantly increase the eluent strength. However, be aware that using more than 10% methanol can risk dissolving the silica gel.[4]
Q3: The separation between my product and an impurity is very poor. How can I improve it?
A3: To improve poor separation, you can try using a shallower solvent gradient during elution, or even run the column isocratically with the solvent system that gives the best separation on TLC. Using a longer column or a finer mesh of silica gel can also enhance resolution.
Q4: My purified product appears as an oil, but it is reported to be a solid. What could be the issue?
A4: The presence of residual solvent can cause a solid compound to appear as an oil. Ensure that all solvent has been removed under high vacuum. If the product is still an oil, it may indicate the presence of impurities. Further purification by recrystallization or a second column chromatography may be necessary.
Q5: Is this compound stable on silica gel?
A5: Indazole derivatives are generally stable aromatic heterocycles.[5] However, some nitrogen-containing compounds can interact strongly with the acidic silica gel, leading to peak tailing or decomposition.[6] If you suspect instability, you can perform a 2D TLC analysis or use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).[6]
Troubleshooting Guide
Table 2: Common Problems and Solutions in the Column Chromatography of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation | - Inappropriate solvent system. - Column overloading. - Column channeling. | - Optimize the solvent system using TLC to achieve a greater difference in Rf values. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels. |
| Product Elutes Too Quickly (High Rf) | - Solvent system is too polar. | - Decrease the polarity of the eluent (increase the proportion of hexane). |
| Product Elutes Too Slowly or Not at All | - Solvent system is not polar enough. - Compound may have decomposed on the column. | - Increase the polarity of the eluent (increase the proportion of ethyl acetate or add a small amount of methanol). - Test the stability of your compound on a silica TLC plate before running the column.[6] |
| Peak Tailing | - Strong interaction between the compound and the acidic silica gel. - Column overloading. | - Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize acidic sites on the silica. - Reduce the amount of sample loaded. |
| Cracks in the Silica Bed | - The silica gel ran dry during packing or elution. | - Always keep the solvent level above the top of the silica bed. If a crack appears, the separation will be compromised, and the column may need to be repacked. |
| Insoluble Material at the Top of the Column | - The crude sample was not fully dissolved before loading. - Precipitation of the compound upon contact with the less polar eluent. | - Ensure the sample is fully dissolved before loading. - Use the dry loading method to avoid precipitation issues.[1] |
Visualization
Caption: Troubleshooting workflow for the column chromatography of this compound.
References
Technical Support Center: Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The common impurities largely depend on the synthetic route employed. The two primary routes are the reaction of 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium and the Friedel-Crafts acylation of 1-methyl-1H-indazole.
-
For the methyl lithium route:
-
Unreacted starting material: 1-Methyl-1H-indazole-3-carboxylic acid.
-
-
For the Friedel-Crafts acylation route:
-
Regioisomer: 1-(2-Methyl-2H-indazol-3-yl)ethanone (the N2-acylated product) is the most significant impurity. The ratio of N1 to N2 isomers can vary depending on the reaction conditions.[1]
-
Unreacted starting material: 1-Methyl-1H-indazole.
-
Residual catalyst: Lewis acids such as aluminum chloride used in the reaction.
-
Q2: My reaction yields a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N1 isomer, this compound?
A2: Achieving high N1-selectivity is a common challenge in the functionalization of indazoles. The choice of base and solvent system is crucial. For N-alkylation, which can be analogous to N-acylation, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to provide excellent N1-regioselectivity (>99%) for indazoles with C3 substituents.[1][2] This high selectivity is attributed to the formation of a sodium salt that favors substitution at the N1 position.
Q3: I am observing a dark-colored, difficult-to-purify reaction mixture. What could be the cause?
A3: Dark coloration in reactions involving indazole derivatives can sometimes be attributed to the formation of colored byproducts, such as dimers or degradation products, especially under harsh reaction conditions. For instance, in related indazole syntheses, deep red or brown colored impurities have been observed.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting material. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Moisture contamination (for Friedel-Crafts) | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Insufficient catalyst (for Friedel-Crafts) | The ketone product can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount or even a slight excess of the catalyst may be necessary. |
| Side reactions | The formation of the N2-isomer is a major side reaction in Friedel-Crafts acylation. Optimize the reaction conditions (see FAQ 2) to favor N1-acylation. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Identification Method | Troubleshooting and Purification |
| Unreacted 1-Methyl-1H-indazole-3-carboxylic acid | TLC, LC-MS, ¹H NMR (absence of acetyl protons, presence of carboxylic acid proton). | Perform a basic wash (e.g., with saturated sodium bicarbonate solution) during the workup to remove the acidic starting material. |
| 1-(2-Methyl-2H-indazol-3-yl)ethanone (N2-isomer) | TLC (may have a different Rf value), ¹H and ¹³C NMR spectroscopy, GC-MS. | Optimize reaction conditions for N1-selectivity (e.g., NaH in THF). Purification can be achieved by flash column chromatography on silica gel. |
| Unreacted 1-Methyl-1H-indazole | TLC, GC-MS. | Can be removed by column chromatography. |
Quantitative Data Summary
While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides data on the regioselectivity of N-alkylation of substituted indazoles, which can serve as a guide for optimizing the acylation reaction.
| Substituent at C3 | Base/Solvent | N1:N2 Ratio | Citation |
| -COMe | NaH / THF | >99 : <1 | [1] |
| -C(CH₃)₃ | NaH / THF | >99 : <1 | [1] |
| -CONH₂ | NaH / THF | >99 : <1 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Methyl Lithium Route[3]
Materials:
-
1-Methyl-1H-indazole-3-carboxylic acid
-
Methyl lithium (1.58 M solution in ether)
-
Dry Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred, cold (-60 °C) solution of 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in dry THF under a nitrogen atmosphere, add methyl lithium (2.2 eq) dropwise.
-
Continue stirring while allowing the reaction mixture to warm to 0 °C over 2 hours.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N1-Selective Acylation of 1-Methyl-1H-indazole (Adapted from N-alkylation protocols)[1]
Materials:
-
1-Methyl-1H-indazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetyl chloride or acetic anhydride
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 1-methyl-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the acetylating agent (acetyl chloride or acetic anhydride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for common impurities.
References
Troubleshooting low yields in Debus-Radziszewski type reactions for imidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Debus-Radziszewski reaction for imidazole synthesis, particularly in addressing the common issue of low yields.
Troubleshooting Guides
This section offers solutions to specific problems that may be encountered during the synthesis.
Question: My reaction shows low or no conversion of starting materials. What are the possible causes and solutions?
Answer:
Low or no conversion in a Debus-Radziszewski reaction can stem from several factors related to reactants, reaction conditions, and setup. Here is a systematic guide to troubleshoot this issue:
-
Purity of Reactants: The purity of the 1,2-dicarbonyl compound, aldehyde, and ammonia source is critical. Impurities can interfere with the reaction.
-
Recommendation: Ensure all reactants are of high purity. If necessary, purify the starting materials before use. For instance, aldehydes can oxidize to carboxylic acids upon storage.
-
-
Ammonia Source: The type and handling of the ammonia source are crucial. While ammonium acetate is commonly used, other sources like aqueous or gaseous ammonia can also be employed.
-
Recommendation: Ensure the ammonia source is fresh and handled correctly. If using ammonium acetate, ensure it is dry, as moisture can hinder the reaction.
-
-
Reaction Temperature: The reaction often requires heating to proceed at an appreciable rate.
-
Recommendation: Ensure the reaction mixture is heated to the appropriate temperature, typically refluxing in a suitable solvent like ethanol or acetic acid.[1] Monitor the temperature to ensure it remains consistent.
-
-
Catalyst Activity: If using a catalyst, its activity might be compromised.
-
Recommendation: If employing a catalyst, ensure it is active and used in the correct concentration. Some catalysts may require activation or specific handling.
-
Question: My reaction is producing a complex mixture of products with a low yield of the desired imidazole. What are the likely side reactions and how can I minimize them?
Answer:
The formation of multiple byproducts is a known issue in the Debus-Radziszewski synthesis, often contributing to low yields of the target imidazole.[2]
-
Common Side Reactions:
-
Oxazole Formation: A potential side reaction involves the formation of an oxazole byproduct.[3]
-
Reverse Aldol Condensation: The aldehyde reactant can undergo a reverse aldol condensation, especially at higher temperatures.[3]
-
Incomplete Condensation: The reaction proceeds in stages, including the formation of a diimine intermediate from the dicarbonyl compound and ammonia.[4] Incomplete condensation with the aldehyde can leave these intermediates in the reaction mixture.
-
-
Strategies to Minimize Side Reactions:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. While heat is necessary, excessive temperatures can promote side reactions.
-
Stoichiometry Control: Precisely measure the stoichiometry of the reactants. An excess of one reactant might favor alternative reaction pathways.
-
Choice of Catalyst: The use of a suitable catalyst can enhance the rate of the desired reaction, thereby minimizing the formation of byproducts. Various catalysts, from simple acids to more complex systems, have been shown to improve yields.[2]
-
Question: I am using a catalyst, but the yield is still unsatisfactory. How can I optimize the catalytic conditions?
Answer:
While catalysts can significantly improve yields, their effectiveness depends on several factors.
-
Catalyst Selection: Not all catalysts are equally effective for all substrates. The choice of catalyst can be critical.
-
Recommendation: Experiment with different types of catalysts. Lewis acids (e.g., ZnCl₂, Fe₃O₄ NPs), Brønsted acids (e.g., citric acid, boric acid), and basic catalysts (e.g., DABCO) have all been used successfully.[2]
-
-
Catalyst Loading: The amount of catalyst used is a crucial parameter.
-
Recommendation: Optimize the catalyst loading. For example, with silicotungstic acid, increasing the concentration from 2.5% to 7.5% has been shown to increase the yield from 63% to 94%.[1]
-
-
Solvent and Catalyst Compatibility: The solvent can influence the catalyst's activity.
-
Recommendation: Ensure the chosen solvent is compatible with the catalyst and the reaction. For instance, some catalysts may exhibit better performance in polar aprotic solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Debus-Radziszewski reaction?
A1: The reaction is generally understood to occur in two main stages. First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde to form the imidazole ring.[4][5] However, the exact mechanism can be complex and may vary depending on the specific reactants and conditions.[4]
Q2: Can I use a primary amine instead of ammonia?
A2: Yes, replacing one equivalent of ammonia with a primary amine is a common modification of the Debus-Radziszewski synthesis. This modification allows for the synthesis of N-substituted imidazoles in good yields.[4]
Q3: What are the advantages of using microwave irradiation or ultrasound for this reaction?
A3: Both microwave irradiation and ultrasound are green chemistry techniques that can significantly improve the Debus-Radziszewski reaction. They often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.[2][6] Microwave-assisted synthesis can often be performed under solvent-free conditions.[1]
Q4: How can I purify my imidazole product if it is an oil or difficult to crystallize?
A4: Purification of imidazole products can sometimes be challenging. Common purification techniques include:
-
Column Chromatography: This is a widely used method for purifying both solid and oily products.
-
Acid-Base Extraction: Imidazoles are basic and can be protonated with an acid. This allows for their extraction into an aqueous layer, leaving non-basic impurities behind in the organic layer. The imidazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method.
Q5: Are there any known incompatible functional groups with this reaction?
A5: The reaction conditions, which can be acidic or basic and often involve heating, may not be suitable for substrates with sensitive functional groups. For example, functional groups that are unstable to acid or heat may degrade. It is important to consider the stability of all functional groups on the starting materials under the chosen reaction conditions.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2,4,5-Trisubstituted Imidazoles
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | - | Ethanol | Reflux | 24 | Low | [7] |
| Silicotungstic Acid | 7.5 | Ethanol | Reflux | - | 94 | [1] |
| DABCO | - | t-Butanol | 60-65 | 12 | 92 | [1] |
| Urea-ZnCl₂ | - | - | 110 | 0.5 | 99 | [2] |
| Boric Acid | 5 | Aqueous Media | Room Temp | 0.67-1.17 | Quantitative | [1] |
| Citric Acid | 15 | Ethanol | Reflux | 0.83 | 92 | [2] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 2,4,5-Trisubstituted Imidazoles
| Method | Aldehyde Substituent | Time (min) | Yield (%) | Reference |
| Conventional Heating | Various | Longer | Lower | [1] |
| Microwave Irradiation | H | 20 | 90 | [1] |
| Microwave Irradiation | 4-MeO | 15 | 88 | [1] |
| Microwave Irradiation | 3,4-MeO | 15 | 85 | [1] |
| Microwave Irradiation | 3-Cl | 25 | 86 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles via Conventional Heating
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Add ammonium acetate (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux with stirring for the required time (typically 4-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles (Solvent-Free)
-
In a microwave-safe vessel, thoroughly mix the 1,2-dicarbonyl compound (1 equivalent), the aldehyde (1 equivalent), and ammonium acetate (excess).
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at a predetermined power and for a specific time (e.g., 5-30 minutes), monitoring the reaction progress if possible.[1][2]
-
After cooling, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Protocol 3: Ultrasound-Assisted Synthesis of 2,4,5-Triaryl-1H-Imidazoles
-
In a suitable vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent), an aldehyde (1 equivalent), ammonium acetate, and a catalyst (e.g., 5 mol% boric acid) in an aqueous medium.[1]
-
Place the vessel in an ultrasonic bath at room temperature.
-
Irradiate the mixture with ultrasound for the specified time (e.g., 40-70 minutes).[1]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify as needed.
Mandatory Visualizations
Caption: A troubleshooting workflow for low yields in Debus-Radziszewski reactions.
Caption: The two-step reaction mechanism of the Debus-Radziszewski imidazole synthesis.
Caption: A comparison of different methods for Debus-Radziszewski imidazole synthesis.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 3. scribd.com [scribd.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in the N-Methylation of Amino-Indazoles
Welcome to the Technical Support Center for the N-methylation of amino-indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for this critical synthetic transformation. Below, you will find a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the N-methylation of amino-indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-methylation of amino-indazoles?
The main challenges in the N-methylation of amino-indazoles are:
-
Regioselectivity: The indazole ring has two nitrogen atoms (N1 and N2) that can be methylated, often leading to a mixture of N1- and N2-methylated isomers, which can be difficult to separate.
-
Chemoselectivity: The exocyclic amino group is also a nucleophile and can be methylated, leading to undesired side products.
-
Reaction Optimization: Finding the optimal conditions (base, solvent, methylating agent, temperature) to achieve high yield and selectivity can be challenging and substrate-dependent.
Q2: What factors influence the N1 versus N2 regioselectivity in indazole methylation?
The regioselectivity of N-methylation is a delicate balance between kinetic and thermodynamic control, influenced by several factors:
-
Base and Solvent: The choice of base and solvent system is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) generally favor the thermodynamically more stable N1-isomer.[1] Weaker bases and polar solvents can lead to mixtures or favor the kinetically preferred N2-isomer.
-
Methylating Agent: The nature of the methylating agent can influence the regioselectivity. For example, methyl iodide and dimethyl sulfate are commonly used, but more specialized reagents like trimethyloxonium tetrafluoroborate (Meerwein's reagent) can offer improved selectivity under certain conditions.
-
Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring play a significant role.
-
Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, favoring methylation at the N2 position.
-
Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO2), tend to favor N2-alkylation.[1]
-
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic product distribution. Higher temperatures can favor the formation of the thermodynamically more stable N1-isomer.
Q3: How can I prevent methylation of the exocyclic amino group?
To prevent methylation of the exocyclic amino group, it is advisable to use a protecting group. The most common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.[2][3] The Boc group is stable under the basic conditions often used for N-methylation and can be readily removed under acidic conditions after the methylation step.
Q4: How can I separate the N1- and N2-methylated isomers?
Separation of N1 and N2 isomers can be challenging due to their similar polarities. Common purification techniques include:
-
Column Chromatography: Careful selection of the stationary and mobile phases is crucial for successful separation by flash column chromatography.
-
Recrystallization: In some cases, fractional recrystallization can be used to separate the isomers, especially if one isomer is significantly less soluble in a particular solvent system.
Q5: How can I confirm the identity of the N1- and N2-methylated isomers?
Advanced NMR techniques are the most reliable methods for distinguishing between N1 and N2 isomers. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can be used to establish the connectivity and spatial proximity of the methyl group to the protons on the indazole ring, allowing for unambiguous assignment of the methylation site.
Troubleshooting Guides
Problem 1: Low Regioselectivity (Mixture of N1 and N2 isomers)
| Possible Cause | Suggested Solution |
| Reaction conditions favor both kinetic and thermodynamic products. | To favor the N1-isomer (thermodynamic product) : Use a strong, non-nucleophilic base like NaH in an aprotic solvent like THF.[1] Consider running the reaction at a higher temperature to allow for equilibration to the more stable isomer. |
| To favor the N2-isomer (kinetic product) : Consider using milder bases like K2CO3 or Cs2CO3 in polar aprotic solvents like DMF. The Mitsunobu reaction can also be a good option for selectively obtaining the N2-isomer.[4][5][6][7][8] | |
| Steric and electronic effects of substituents are not being leveraged. | Analyze the substitution pattern of your amino-indazole. If you have a bulky group at C7, N2-methylation will be favored. If you have an electron-withdrawing group at C7, this will also favor N2-methylation.[1] |
| The chosen methylating agent is not selective. | Experiment with different methylating agents. While methyl iodide is common, dimethyl sulfate or trimethyloxonium tetrafluoroborate might offer different selectivity profiles. |
Problem 2: Methylation of the Exocyclic Amino Group
| Possible Cause | Suggested Solution |
| The exocyclic amino group is unprotected and competes with the indazole nitrogens for methylation. | Protect the amino group with a suitable protecting group, such as Boc, before performing the N-methylation.[2][3] |
| The reaction conditions are too harsh, leading to non-selective methylation. | Use milder reaction conditions (lower temperature, less reactive methylating agent) if possible, although this might affect the overall reaction rate. |
Problem 3: Low or No Reaction Conversion
| Possible Cause | Suggested Solution |
| The base is not strong enough to deprotonate the indazole. | Switch to a stronger base, such as NaH or LiHMDS. Ensure the base is fresh and handled under anhydrous conditions. |
| The solvent is not appropriate for the reaction. | Ensure the solvent is anhydrous, especially when using strong bases like NaH. The choice of solvent can also affect the solubility of the reactants and the reaction rate. |
| The methylating agent is not reactive enough. | Consider a more reactive methylating agent. For example, if methyl iodide is not effective, dimethyl sulfate or trimethyloxonium tetrafluoroborate could be tried. |
| The reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. |
Data Presentation
Table 1: Regioselectivity of N-Methylation of Substituted Indazoles under Various Conditions
| Substrate | Methylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Yield (%) |
| 6-Nitro-1H-indazole | MeI | K2CO3 | DMF | RT | Major N2 | - |
| 5-Nitro-1H-indazole | MeI | K2CO3 | DMF | RT | Major N1 | - |
| 7-Nitro-1H-indazole | MeI | K2CO3 | DMF | RT | Major N2 | - |
| Indazole | MeI | NaH | THF | RT | >95:5 | 85 |
| 3-tert-Butyl-1H-indazole | MeI | NaH | THF | RT | >99:1 | 95 |
| 7-Nitro-1H-indazole | MeI | NaH | THF | RT | 4:96 | 90 |
| 1H-Indazole-7-carboxylate | MeI | NaH | THF | RT | 4:96 | 88 |
Note: This table is a compilation of representative data from the literature and serves as a guide. Actual results may vary depending on the specific substrate and reaction conditions.[1][9]
Experimental Protocols
Protocol 1: N1-Selective Methylation of an Amino-Indazole (via Protection-Methylation-Deprotection)
This protocol involves the protection of the amino group, followed by N1-selective methylation of the indazole ring, and subsequent deprotection.
Step 1: Boc Protection of the Amino-Indazole
-
Dissolve the amino-indazole (1.0 equiv) in a mixture of acetone and water (e.g., 2:1 v/v).
-
Add triethylamine (1.2 equiv).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 equiv) portion-wise while stirring at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to obtain the Boc-protected amino-indazole.
Step 2: N1-Methylation of the Boc-Protected Amino-Indazole
-
To a solution of the Boc-protected amino-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-methylated, Boc-protected amino-indazole.
Step 3: Boc Deprotection
-
Dissolve the N1-methylated, Boc-protected amino-indazole (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO3 and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to obtain the N1-methyl-amino-indazole.[10][11][12]
Protocol 2: N2-Selective Methylation of an Amino-Indazole (via Mitsunobu Reaction)
This protocol is for the direct N2-methylation of an unprotected amino-indazole, assuming the exocyclic amino group is less reactive under these conditions or that the resulting N-methylated amine can be separated. For substrates where the amino group is reactive, prior protection is recommended.
-
Dissolve the amino-indazole (1.0 equiv), triphenylphosphine (PPh3) (1.5 equiv), and methanol (1.5 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. The N2-isomer is typically the major product.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N2-methylated amino-indazole from the N1-isomer and triphenylphosphine oxide.[4][5][6][7][8]
Visualizations
Caption: General experimental workflow for N-methylation of amino-indazoles.
Caption: Troubleshooting decision tree for improving regioselectivity.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Isomer Formation in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of isomer formation during indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of isomers formed during indazole synthesis?
The most common issue is the formation of regioisomers, specifically N1- and N2-substituted indazoles during alkylation or arylation reactions.[1][2] The indazole ring has two nitrogen atoms, and substitution can occur at either position, leading to a mixture of products that can be difficult to separate.[3]
Q2: What are the key factors that control the regioselectivity (N1 vs. N2 substitution) in indazole synthesis?
The regiochemical outcome of N-alkylation is influenced by a delicate balance of several factors:
-
Choice of Base and Solvent: This is a critical parameter. For instance, using a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N1-substituted product.[1][4] In contrast, different base/solvent combinations can significantly alter the product ratio.[1]
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring play a crucial role.
-
Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[2][4]
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can direct alkylation to the N2-position with high selectivity.[1][5]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.[2]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[4]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][6] Conditions that allow for thermodynamic equilibration tend to favor the N1-alkylated product, while kinetically controlled reactions may favor the N2-isomer.[4][7]
Q3: How can I selectively synthesize the N1-substituted indazole isomer?
To favor the formation of the N1-isomer, conditions that promote thermodynamic control are generally preferred. A widely used method is the use of sodium hydride (NaH) as a base in an anhydrous non-polar aprotic solvent such as tetrahydrofuran (THF).[1][4][5]
Q4: What methods are available for the selective synthesis of N2-substituted indazoles?
Achieving high selectivity for the N2-position often requires specific synthetic strategies:
-
Substituent-Directed Synthesis: Introducing an electron-withdrawing group at the C7 position of the indazole ring can strongly direct alkylation to the N2 position.[1][5]
-
Named Reactions: Certain reactions are known to selectively produce 2H-indazoles. These include the Davis-Beirut reaction and the Cadogan reductive cyclization.[4][8] The Cadogan reaction, for example, involves the reductive cyclization of ortho-imino-nitrobenzene substrates to form the 2H-indazole core.[4][8]
-
Acidic Conditions: In some cases, acidic conditions can promote N2-alkylation.[4]
Q5: How can I distinguish between the N1 and N2 isomers of my synthesized indazole?
Spectroscopic methods are the most reliable for differentiating between N1 and N2 isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key indicator; it is generally shifted downfield in 2H-indazoles compared to the corresponding 1H-isomers.[9] ¹³C and ¹⁵N NMR can also be diagnostic.[9] Chromatographic techniques like HPLC can often be used to separate the isomers, and their distinct UV-Vis spectra can also aid in identification.[9]
Troubleshooting Guides
Problem: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers.
-
Solution 1: Modify the Base and Solvent System. For N1 selectivity, switch to NaH in anhydrous THF.[1][4] For N2 selectivity, if your substrate allows, consider introducing an electron-withdrawing group at the C7 position.[1]
-
Solution 2: Adjust the Reaction Temperature. Try running the reaction at a lower temperature, which may improve the regioselectivity.[2]
-
Solution 3: Evaluate the Substituents on Your Indazole. If there is a bulky group at C3, N1-alkylation should be favored.[2] If not, and N1-selectivity is desired, you may need to consider a different synthetic route altogether.
Problem: The yield of my desired indazole isomer is consistently low.
-
Solution 1: Check for Side Reactions. Besides isomer formation, other side reactions like the formation of dimers, hydrazones, or indazolones can occur depending on the synthetic route.[2][9] Analyze your crude reaction mixture by LC-MS or other appropriate techniques to identify byproducts.
-
Solution 2: Optimize Reaction Conditions. Re-evaluate the stoichiometry of your reagents, reaction time, and temperature.
-
Solution 3: Consider a Different Synthetic Strategy. If direct N-alkylation is problematic, explore methods that build the substituted indazole ring with the desired regiochemistry from the outset, such as the Cadogan reductive cyclization for 2H-indazoles.[4][8]
Data Presentation: Regioselectivity in Indazole N-Alkylation
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | RT | >99:1 | [5] |
| 1H-Indazole | n-Pentyl bromide | K₂CO₃ | DMF | RT | 1:2.5 | [5] |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | RT | >99:1 | [5] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | RT | 4:96 | [5] |
| 7-Methoxycarbonyl-1H-indazole | n-Pentyl bromide | NaH | THF | RT | <1:99 | [5] |
Experimental Protocols
Protocol 1: N1-Selective Alkylation of Indazole
This protocol is optimized for achieving high regioselectivity for the N1-position under conditions that favor thermodynamic control.[1][4]
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: N2-Selective Cadogan Reductive Cyclization
This one-pot protocol is designed for the regioselective synthesis of 2H-indazoles.[4][8]
Materials:
-
ortho-Nitrobenzaldehyde
-
Aniline or aliphatic amine
-
Isopropanol (i-PrOH)
-
Tri-n-butylphosphine
Procedure:
-
In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Mandatory Visualizations
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are two primary synthetic strategies for obtaining this compound:
-
Route A: N-Methylation of 1-(1H-Indazol-3-yl)ethanone. This involves the initial synthesis of 1-(1H-indazol-3-yl)ethanone followed by methylation of the indazole nitrogen. This is a common and often preferred route.
-
Route B: Acylation of 1-Methyl-1H-indazole. This route starts with the commercially available or synthesized 1-methyl-1H-indazole, which is then acylated at the C3 position.
-
Route C: From 1-methyl-1H-indazole-3-carboxylic acid. This involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with an organometallic reagent like methyl lithium.[1]
Q2: What is the biggest challenge in the synthesis of this compound via N-alkylation?
The primary challenge is controlling the regioselectivity of the N-alkylation step.[2][3][4] The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to a mixture of this compound (the desired N1 isomer) and 1-(2-methyl-2H-indazol-3-yl)ethanone (the N2 isomer).[2][5] Achieving high selectivity for the N1 isomer is crucial for obtaining a pure product and a good yield.[3][4]
Q3: Which factors influence the N1 vs. N2 selectivity during methylation?
Several factors determine the ratio of N1 to N2 methylated products:
-
Base and Solvent System: The choice of base and solvent is critical. Using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1 isomer.[3][5][6] Polar aprotic solvents like DMF can sometimes lead to mixtures of isomers.[4]
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, potentially favoring N2 alkylation. Conversely, substituents at the C3 position may influence selectivity.[3][5]
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. Higher temperatures may favor the formation of the more stable N1 isomer.[3]
-
Methylating Agent: While methyl iodide and dimethyl sulfate are common, the choice of methylating agent can sometimes influence the regioselectivity.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material (1-(1H-Indazol-3-yl)ethanone) during methylation. | 1. Inactive base (e.g., old NaH).2. Insufficient reaction temperature or time.3. Presence of moisture in the reaction.[8] | 1. Use fresh, high-quality NaH. Perform a test reaction to confirm its activity.2. Gradually increase the reaction temperature (e.g., from room temperature to 40-50°C) and monitor the reaction by TLC or LC-MS.3. Ensure all glassware is oven-dried and the solvent is anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a significant amount of the N2-isomer (1-(2-methyl-2H-indazol-3-yl)ethanone). | 1. The reaction conditions favor the kinetically controlled N2 product.2. Use of a polar aprotic solvent like DMF with certain bases (e.g., K₂CO₃) can lead to poor selectivity.[4] | 1. Switch to conditions that favor the thermodynamically controlled N1 product. The combination of NaH in THF is highly recommended for N1 selectivity.[3][5][6]2. If using other base/solvent systems, consider screening different combinations to optimize for the N1 isomer. |
| Difficulty in separating the N1 and N2 isomers. | The isomers can have very similar polarities, making chromatographic separation challenging. | 1. Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) may improve separation.2. Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group, although this adds extra steps.3. If possible, recrystallization of the crude product may selectively crystallize one isomer. |
| Low yield in the acylation of 1-methyl-1H-indazole (Route B). | 1. Deactivation of the catalyst in Friedel-Crafts type reactions.2. Poor reactivity of the C3 position towards acylation. | 1. Ensure anhydrous conditions and use a suitable Lewis acid catalyst (e.g., AlCl₃).2. Consider metal-catalyzed C-H activation/acylation, which can be more efficient for certain substrates.[9] |
| Formation of byproducts during the reaction of 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium (Route C). | 1. Over-addition of the organolithium reagent leading to side reactions.2. Reaction with the carbonyl group of the product. | 1. Add the methyl lithium solution slowly at a low temperature (-60°C is recommended) to control the reaction.[1]2. Use the stoichiometric amount of methyl lithium. |
Experimental Protocols
Route A: N1-Selective Methylation of 1-(1H-Indazol-3-yl)ethanone
This protocol is optimized for the selective synthesis of the N1-methylated product.
Materials:
-
1-(1H-Indazol-3-yl)ethanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(1H-indazol-3-yl)ethanone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0°C.
-
Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Methylation of Substituted Indazoles
| Base | Solvent | Temperature | Typical N1:N2 Ratio | Reference |
| NaH | THF | 0°C to rt | >99:1 | [3][6] |
| K₂CO₃ | DMF | 120°C | 58:42 | [4] |
| Cs₂CO₃ | DMF | rt | Varies with substrate | [3] |
| DBU | THF | rt | Varies with substrate | [3] |
Visualizations
Experimental Workflow for N1-Selective Methylation
Caption: Workflow for the N1-selective methylation of 1-(1H-indazol-3-yl)ethanone.
Logical Relationship for Optimizing N1-Selectivity
Caption: Troubleshooting logic for improving N1-selectivity in indazole methylation.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Stability and storage conditions for 1-(1-Methyl-1H-indazol-3-yl)ethanone
Technical Support Center: 1-(1-Methyl-1H-indazol-3-yl)ethanone
This guide provides detailed information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers of similar indazole compounds recommend storage under an inert gas like nitrogen or argon at temperatures between 2–8 °C.[3] It is also advised to store the compound locked up or in an area accessible only to authorized personnel.
Q2: Is this compound chemically stable?
A2: Yes, the product is chemically stable under standard ambient conditions, such as room temperature. However, stability can be affected by improper storage or handling.
Q3: What substances or conditions should be avoided when handling or storing this compound?
A3: Avoid contact with strong oxidizing agents.[1][2] Additionally, it is important to prevent the formation of dust and aerosols during handling and to keep the compound away from heat and sources of ignition.[1][4]
Q4: What are the potential hazardous decomposition products?
A4: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
Q5: What are the essential safety and handling precautions for this compound?
A5: Always handle this compound in a well-ventilated area or under a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] Avoid breathing dust, fumes, or vapors.[5] After handling, wash your hands and any exposed skin thoroughly.[1][5] Contaminated work clothing should not be allowed out of the workplace.
Storage and Stability Data Summary
The following table summarizes the key stability and storage parameters for this compound and related compounds based on available safety data.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool place; some suppliers suggest 2–8 °C.[1][3] | To minimize thermal degradation over long-term storage. |
| Atmosphere | Store in a dry environment; consider inert gas (Nitrogen/Argon).[1][3] | To prevent hydrolysis and oxidation. |
| Container | Keep in a tightly closed container.[1][2] | To protect from moisture and atmospheric contaminants. |
| Ventilation | Store in a well-ventilated area.[1] | To prevent the accumulation of potentially harmful vapors. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and amines.[1][2] | To avoid chemical reactions that could degrade the compound. |
| Chemical Stability | Stable under normal, ambient conditions.[2] | The compound does not readily decompose at room temperature. |
Troubleshooting Guide
Q: I am observing inconsistent results or a loss of activity in my experiments. Could this be related to the compound's stability?
A: Yes, inconsistent results can be a sign of compound degradation. Please refer to the troubleshooting workflow below to diagnose the potential issue.
Q: The physical appearance (e.g., color, texture) of my compound has changed. What does this indicate?
A: A change in physical appearance is a strong indicator of chemical degradation or contamination. You should immediately:
-
Quarantine the material: Do not use it for further experiments until its integrity is verified.
-
Verify storage conditions: Ensure the compound was stored as recommended.
-
Perform analytical checks: Use techniques like TLC, LC-MS, or NMR to check for the presence of impurities or degradation products. If degradation is confirmed, the batch should be disposed of according to institutional safety protocols.
Factors Affecting Compound Stability
The stability of this compound is influenced by several environmental factors. The diagram below illustrates these relationships.
References
Validation & Comparative
Comparative Analysis of 1-(1-Methyl-1H-indazol-3-yl)ethanone Mass Spectrometry and Its Fragments
This guide provides a comparative analysis of the mass spectrometry data for 1-(1-Methyl-1H-indazol-3-yl)ethanone, offering insights into its fragmentation patterns. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this analysis is based on the established fragmentation behavior of structurally related indazole derivatives. The information presented is intended to guide researchers, scientists, and drug development professionals in the interpretation of mass spectrometry data for this and similar molecules.
Predicted Mass Spectrometry Data
The expected mass spectrometry data for this compound is summarized in the table below. The molecular weight of C₁₀H₁₀N₂O is 174.19 g/mol . The predicted fragmentation is based on common fragmentation pathways observed for indazole-containing compounds, such as alpha cleavage and the formation of stable acylium and indazolium ions.[1][2]
| Parameter | Value | Description |
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molecular Weight | 174.19 | Mass of the unfragmented molecule. |
| Predicted Molecular Ion (M+) | m/z 174 | The ion representing the intact molecule. |
| Predicted Major Fragment 1 | m/z 159 | Loss of a methyl group (-CH₃) from the acetyl moiety. |
| Predicted Major Fragment 2 | m/z 131 | Formation of the stable 1-methyl-1H-indazole cation after cleavage of the acetyl group. |
| Predicted Major Fragment 3 | m/z 43 | Formation of the acetyl cation (CH₃CO⁺). |
Experimental Protocols
The following is a generalized experimental protocol for the mass spectrometry analysis of this compound, based on standard methods for small organic molecules.[3][4]
Objective: To determine the molecular weight and characteristic fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for accurate mass measurements.
-
Employ an Electron Ionization (EI) source for fragmentation analysis.
-
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 1 scan/second
-
Inlet System: Direct infusion or Gas Chromatography (GC) inlet. If using GC, a suitable capillary column (e.g., DB-5ms) and temperature program should be used to ensure proper elution of the analyte.
-
-
Data Analysis:
-
Identify the molecular ion peak (M+) corresponding to the molecular weight of the compound.
-
Analyze the fragmentation pattern and identify the major fragment ions.
-
Propose fragmentation mechanisms based on the observed fragments and known chemical principles.
-
Compare the obtained spectrum with theoretical fragmentation patterns and data from related compounds.
-
Visualizing Fragmentation and Workflow
To further elucidate the analytical process, the following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its mass spectrometric analysis.
References
- 1. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Elucidation of 1-(1-Methyl-1H-indazol-3-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of single-crystal X-ray crystallography as the definitive method for three-dimensional structure determination of indazole derivatives, benchmarked against other common and complementary analytical techniques. Indazole-containing compounds are of significant interest in medicinal chemistry, appearing as core scaffolds in a wide range of pharmacologically active agents.[1][2] Accurate structural characterization is therefore critical for understanding structure-activity relationships (SAR), mechanism of action, and for securing intellectual property.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is an unparalleled analytical technique that provides the absolute three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays off a well-ordered crystal, researchers can determine precise bond lengths, bond angles, and stereochemistry, offering unambiguous structural proof.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Rate-Limiting Step):
-
Dissolve the purified compound (e.g., 1-(1-Methyl-1H-indazol-3-yl)ethanone derivative) in a suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate, hexane) to near saturation.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion (using an anti-solvent), or slow cooling of a saturated solution.
-
The goal is to grow single, defect-free crystals of sufficient size (typically 0.1-0.3 mm in each dimension).
-
-
Crystal Mounting and Data Collection:
-
Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer (e.g., Bruker D8 VENTURE).[3]
-
Cool the crystal under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibration and radiation damage.
-
A monochromatic X-ray beam (e.g., Cu Kα radiation) is directed at the crystal.[3]
-
The crystal is rotated, and a series of diffraction images are collected by a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.
-
The atomic model is then "refined" using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[4]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Data Presentation: Crystallographic Data for 1-(6-Nitro-1H-indazol-1-yl)ethanone
The following table summarizes the key crystallographic data obtained for a representative indazole derivative, demonstrating the richness of information provided by this technique.[3]
| Parameter | Value |
| Empirical Formula | C₉H₇N₃O₃ |
| Formula Weight | 205.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 4.3995 (2) Å, b = 20.4831 (6) Å, c = 9.9579 (3) Å |
| α = 90°, β = 92.757 (1)°, γ = 90° | |
| Volume | 896.43 (5) ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.520 Mg m⁻³ |
| Radiation Type | Cu Kα |
| Final R-factor (R1) | 0.050 (for observed reflections) |
Visualization of Experimental Workflow
Alternative & Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, other spectroscopic and spectrometric methods are essential for routine characterization, purity assessment, and for analyzing non-crystalline samples.[5]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms (primarily ¹H and ¹³C).
-
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Place the tube in the NMR spectrometer (e.g., 400 MHz).
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. For complex structures, 2D experiments (e.g., COSY, HSQC, HMBC) are performed to establish atom-to-atom connectivity.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to analyze chemical shifts, coupling constants, and peak areas.
-
B. Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and elemental composition. Fragmentation patterns can provide clues about the molecular structure.
-
Experimental Protocol (LC-MS):
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Inject the sample into a Liquid Chromatography (LC) system to separate it from any impurities.
-
The eluent from the LC column is directed into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI).
-
The generated ions are guided into a mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF) where their m/z is measured.
-
High-resolution mass spectrometry (HRMS) can provide the molecular formula.[6]
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
-
Experimental Protocol (ATR-FTIR):
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure using a clamp to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
The resulting spectrum shows absorption peaks corresponding to specific functional groups (e.g., C=O stretch for the ketone, C=N and C=C stretches for the indazole ring).
-
Comparative Analysis
The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of the research. The following table and diagram provide a direct comparison.
Comparison of Key Analytical Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) |
| Information Obtained | Absolute 3D structure, stereochemistry, bond lengths/angles, packing | Connectivity, chemical environment, 2D/3D structure in solution | Molecular weight, elemental formula, structural fragments | Presence of functional groups |
| Sample State | Single Crystal | Solution | Solution or Solid (with specific setups) | Solid or Liquid |
| Destructive? | No | No | Yes (sample is consumed) | No |
| Key Strength | Unambiguous structural proof | Rich structural detail in solution | High sensitivity and exact mass determination | Fast, easy functional group identification |
| Key Limitation | Requires high-quality single crystals | Lower sensitivity, requires pure sample | Provides limited connectivity information | Provides limited structural information |
Visualization of a Combined Characterization Workflow
Conclusion
For the structural analysis of this compound derivatives, a multi-technique approach is indispensable. While NMR, MS, and FTIR provide rapid and essential data regarding connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography remains the definitive method for establishing the absolute three-dimensional structure. The data and protocols presented herein underscore the strengths and applications of each technique, guiding researchers in selecting the most appropriate workflow for unambiguous molecular characterization in a drug discovery and development context.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The development of efficient, versatile, and regioselective synthetic routes to functionalized indazoles is therefore a critical focus of contemporary research. This guide provides a comparative analysis of prominent synthetic strategies, offering a quantitative comparison of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for a given research objective.
At a Glance: Performance Comparison of Indazole Synthetic Routes
The choice of a synthetic pathway is often a balance between yield, substrate scope, reaction conditions, and the regioselectivity of the final product. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form, making regioselective synthesis a significant challenge.[3][4][5] The following table summarizes the performance of several key modern synthetic strategies.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations | Primary Product |
| Davis-Beirut Reaction | Good (60-90%)[1] | Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent.[1][6] | Metal-free, uses inexpensive starting materials, versatile for synthesizing various 2H-indazoles.[1][6] | Can be low-yielding with certain substrates (e.g., secondary alcohols, anilines); may require optimization.[1][7] | 2H-Indazoles[6] |
| Transition-Metal C-H Activation | Good to Excellent (>80%) | Broad tolerance for functional groups on various aryl precursors.[2] | High efficiency, excellent regioselectivity, atom-economical.[2][8] | Requires transition-metal catalysts (e.g., Rh, Pd, Co), which can be expensive and require removal.[2][9] | 1H or 2H-Indazoles |
| One-Pot Cadogan Reductive Cyclization | Moderate to Excellent[10] | Broad scope, including electron-rich, electron-deficient, and heteroaromatic amines.[10][11] | Operationally simple one-pot procedure, mild reaction conditions, avoids isolation of intermediates.[4][10] | Acidity of the α-imino proton is not well-tolerated under reaction conditions.[11] | 2H-Indazoles[11] |
| [3+2] Dipolar Cycloaddition (Sydnones) | Good to Excellent (>80%)[1] | Broad tolerance for various functional groups on both sydnone and aryne precursors.[1] | High yields, excellent regioselectivity, mild reaction conditions.[1] | Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[1] | 2H-Indazoles[1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows and logical relationships of the discussed synthetic methodologies.
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Transition-Metal-Catalyzed C-H Activation/Annulation (for 1H-Indazoles)[1]
This procedure describes the rhodium-catalyzed synthesis of a 1H-indazole from an arylimidate and a nitrosobenzene.
-
Reagents & Setup:
-
To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (5.0 mol%), Cu(OAc)₂ (20 mol%), and AgSbF₆ (20 mol%).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon).
-
-
Reaction Execution:
-
Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the nitrosobenzene (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture vigorously at 80 °C for 24 hours.
-
-
Work-up & Purification:
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired 1H-indazole.
-
Davis-Beirut Reaction (for 2H-Indazoles)[1]
This protocol outlines the synthesis of a 2H-indazole from an o-nitrobenzaldehyde and a primary amine.
-
Reagents & Setup:
-
In a round-bottom flask, dissolve the o-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) and the primary amine (1.2 mmol, 1.2 equiv) in methanol (5.0 mL).
-
-
Reaction Execution:
-
Add a solution of potassium hydroxide (KOH) (1.5 mmol, 1.5 equiv) in water (0.5 mL) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
-
Work-up & Purification:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.
-
One-Pot Cadogan Reductive Cyclization (for 2H-Indazoles)[4]
This method describes a one-pot condensation and reductive cyclization to form 2H-indazoles.
-
Reagents & Setup:
-
In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equiv), the desired aniline or aliphatic amine (1.1 equiv), and isopropanol (i-PrOH).
-
-
Reaction Execution:
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture. Continue to stir at 80 °C.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
-
Regioselective N1-Alkylation of 1H-Indazole[4]
This procedure is for the selective alkylation at the N1 position of a pre-formed indazole ring, a common challenge in derivatization.
-
Reagents & Setup:
-
To a solution of the desired substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.
-
-
Reaction Execution:
-
Deprotonation: Allow the suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 equiv) to the mixture.
-
Stir at room temperature until the starting material is consumed, as monitored by TLC.
-
-
Work-up & Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 7. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition‐Metal‐Catalyzed Syntheses of Indazoles [ir.niist.res.in:8080]
- 10. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 1-(1-Methyl-1H-indazol-3-yl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide array of biological activities.[1][2][3] This guide focuses on the anticancer and anti-inflammatory properties of analogs structurally related to 1-(1-Methyl-1H-indazol-3-yl)ethanone, providing a comparative overview of their performance supported by available experimental data.
Comparative Analysis of Biological Activity
Indazole derivatives have been extensively investigated for their potential as therapeutic agents, particularly in oncology and inflammation. The following sections summarize the available quantitative data for analogs of this compound.
Anticancer Activity
A variety of indazole derivatives have demonstrated potent cytotoxic effects against several human cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1][4][5][6]
Table 1: In Vitro Anticancer Activity of Indazole Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | N/A | K562 (Chronic Myeloid Leukemia) | 5.15 | [7] |
| A549 (Lung Cancer) | >40 | [7] | ||
| PC-3 (Prostate Cancer) | 18.32 | [7] | ||
| HepG2 (Liver Cancer) | 12.65 | [7] | ||
| Compound 2f | N/A | 4T1 (Breast Cancer) | 0.23 | [8] |
| A549 (Lung Cancer) | 1.15 | [8] | ||
| HCT116 (Colon Cancer) | 0.58 | [8] | ||
| Compound K22 | N/A | MCF-7 (Breast Cancer) | 1.3 | [9] |
| AKE-72 (Compound 5) | N/A | K-562 (Chronic Myeloid Leukemia) | <0.01 | [10] |
Note: The structures for the listed compounds are detailed in the respective referenced publications. "N/A" indicates that the structure is not provided in this guide but can be found in the cited source.
Anti-inflammatory Activity
Indazole derivatives have also been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: In Vitro Anti-inflammatory Activity of Indazole Analogs
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 18 | COX-2 | - | |
| Compound 21 | COX-2 | - | |
| Compound 23 | COX-2 | - | |
| Compound 26 | COX-2 | - |
Note: Specific IC50 values for compounds 18, 21, 23, and 26 against COX-2 were not provided in the referenced abstract, but the study confirmed their in vitro inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used to evaluate the biological activity of indazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.[15][16]
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Prostaglandin Detection: After a set incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.
Caption: PLK4 Signaling Pathway and Inhibition by Indazole Analogs.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Caption: Structure-Activity Relationship of Indazole Analogs.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. korambiotech.com [korambiotech.com]
A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamide Derivatives
For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a versatile and potent framework in the quest for novel therapeutics. This guide provides a comprehensive analysis of its structure-activity relationships (SAR), offering a comparative overview of its diverse biological targets, supported by experimental data and detailed protocols. The inherent drug-like properties of the 1H-indazole-3-carboxamide core have propelled its investigation against a range of biological targets, including protein kinases and DNA repair enzymes. Understanding the nuanced effects of structural modifications on the potency and selectivity of these derivatives is paramount for advancing lead optimization and drug discovery efforts.
Comparative Analysis of Biological Activity
The 1H-indazole-3-carboxamide scaffold has been successfully derivatized to yield potent and selective modulators of various key cellular targets. The following tables summarize the quantitative data from several noteworthy studies, highlighting the impact of specific substitutions on biological activity.
Table 1: SAR of 1H-Indazole-3-carboxamide Derivatives as PAK1 Inhibitors
| Compound ID | R1 (Indazole N1) | Amide Moiety | PAK1 IC50 (nM) | Key SAR Observations |
| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[1][2] |
| - | H | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[1][2] |
| - | H | Varied hydrophilic groups | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[1] |
Table 2: SAR of N-substituted 1H-Indazole-3-carboxamide Derivatives as PARP-1 Inhibitors
| Compound ID | R1 (Indazole N1) | PARP-1 IC50 (µM) | Key SAR Observations |
| 2 | H | > 50 (weakly active) | The unsubstituted 1H-indazole-3-carboxamide shows weak activity.[3] |
| 4 | 3-(piperidin-1-yl)propyl | 36 | Introduction of a three-carbon linker to a basic heterocycle improves activity.[3] |
| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | 6.8 | A terminal dioxoindoline group significantly enhances inhibitory potency.[3] |
Table 3: SAR of 1H-Indazole-3-carboxamide Derivatives as GSK-3β Inhibitors
| Compound ID | R1 (Indazole N1) | Amide Moiety | GSK-3β pIC50 | Key SAR Observations | | :--- | :--- | :--- | :--- | | Hit Compound | H | Varied aromatic/heterocyclic amines | 4.9 - 5.5 | Identified through in silico screening, demonstrating the potential of the scaffold for GSK-3β inhibition.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide (substrate peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (1H-indazole-3-carboxamide derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 50 nL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of recombinant PAK1 enzyme solution to each well and incubate at 30°C for 60 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the PAKtide substrate and ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5]
-
Data are analyzed by plotting the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
PARP-1 Enzymatic Assay (Chemiluminescent Assay)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Test compounds dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Block the histone-coated wells with a suitable blocking buffer for 90 minutes at room temperature.
-
Wash the plate three times with PBST buffer.
-
Add 2.5 µL of serially diluted test compounds or DMSO to the designated wells.
-
Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.
-
Add 12.5 µL of the master mix to all wells except the blank.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate and add 50 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes.
-
Wash the plate again and add the chemiluminescent substrate.
-
Immediately measure the chemiluminescence using a microplate reader.[2]
-
Calculate IC50 values from the dose-response curves.
Cell Migration and Invasion Assay (MDA-MB-231 cells)
This assay evaluates the effect of inhibitors on the migratory and invasive potential of cancer cells.
Materials:
-
MDA-MB-231 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Test compounds
-
Crystal violet stain
Procedure for Migration Assay:
-
Seed MDA-MB-231 cells (e.g., 5 x 10⁴ cells) in serum-free medium containing the test compound into the upper chamber of the Transwell insert.
-
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a specified period (e.g., 6-24 hours) at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantify migration by counting the stained cells under a microscope.[6][7]
Procedure for Invasion Assay:
-
Coat the Transwell insert membrane with a layer of Matrigel to mimic the extracellular matrix.
-
Follow the same procedure as the migration assay. The ability of cells to invade through the Matrigel barrier is measured.[6][7]
Visualizations
To better understand the context of the structure-activity relationships and the experimental methodologies, the following diagrams are provided.
Caption: PAK1 signaling pathway in cell migration and its inhibition.
Caption: Role of PARP-1 in DNA single-strand break repair.
Caption: General experimental workflow for SAR studies.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] PARP-1 and its associated nucleases in DNA damage response. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to 1H-Indazole and 2H-Indazole Tautomers: Stability and Reactivity
For researchers, scientists, and drug development professionals engaged with heterocyclic chemistry, a nuanced understanding of indazole and its derivatives is critical. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, with its biological activity intricately linked to its structure. Indazole predominantly exists in two tautomeric forms, 1H-indazole and 2H-indazole, each possessing distinct physicochemical properties that significantly influence their stability and reactivity. This guide provides an objective comparison of these two tautomers, supported by experimental and computational data, to inform rational drug design and synthetic strategy.
Relative Stability: A Clear Predominance of the 1H-Tautomer
Computational studies have quantified this energy difference, consistently showing the 1H form to be more stable by several kcal/mol. The exact energy gap varies depending on the theoretical model and the phase being studied.
| Method/Level of Theory | Phase | ΔE (1H → 2H) (kcal/mol) | ΔH (1H → 2H) (kcal/mol) | ΔG (1H → 2H) (kcal/mol) | Reference |
| MP2/6-31G** | Gas | 3.6 | 3.9 | 4.1 | [4][5][11] |
| MP2/cc-pVTZ | Gas | - | - | ~3.25 | [12] |
| B3LYP/6-311++G(d,p) | - | ~4.78 | - | - | [13] |
| Experimental (from pKa) | Water | - | - | ~2.3 | [2][3] |
Table 1: Calculated and experimental energy differences between 1H- and 2H-indazole tautomers.
Comparative Reactivity: A Tale of Two Nitrogens
The presence of two nitrogen atoms in the pyrazole ring of indazole dictates its reactivity, particularly in reactions involving electrophiles. Both tautomers undergo electrophilic substitution reactions such as halogenation, nitration, and acylation.[2] However, the regioselectivity of these reactions, especially N-alkylation and N-arylation, is a critical consideration in synthetic chemistry.
Direct alkylation of unsubstituted indazole often yields a mixture of N-1 and N-2 substituted products, with the ratio being highly dependent on the reaction conditions.[7][14][15] The choice of base, solvent, and electrophile can significantly influence the outcome. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor the formation of the N-1 alkylated product for certain substituted indazoles.[14][16] Conversely, Mitsunobu conditions have been reported to preferentially yield the N-2 regioisomer.[14][15]
While the 1H-tautomer is more stable, the N-2 position of the indazole anion is often more nucleophilic. This dichotomy between thermodynamic stability and kinetic reactivity is a key factor in determining the product distribution. Furthermore, 2H-indazole derivatives are known to be stronger bases than their 1H-counterparts.[2]
In the context of cycloaddition reactions, indazoles can participate as either the diene or dienophile component. The reactivity in these reactions is also influenced by the tautomeric form and the substituents present on the ring. For example, [3+2] cycloaddition of diazo compounds with arynes is a common method for synthesizing substituted 1H-indazoles.[2][17]
Experimental Protocols for Tautomer Differentiation
Accurate characterization of indazole derivatives is crucial to ascertain the position of substitution. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between 1H- and 2H-indazole isomers.[1][6]
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the indazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Key Differentiating Features:
-
The chemical shift of the H-3 proton is typically more deshielded (appears at a higher ppm value) in 2H-indazoles compared to 1H-indazoles.[1]
-
In N-substituted indazoles, the chemical shifts of the protons on the benzene ring can also show characteristic differences between the N-1 and N-2 isomers.[6]
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key Differentiating Features: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C-3 and C-7a, are sensitive to the position of the substituent and can be used for unambiguous assignment.[6]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Key Differentiating Features: The N-H stretching frequency in unsubstituted 1H-indazoles is a characteristic broad band. The fingerprint region will also show differences between the two isomers.
Visualizing the Tautomeric Equilibrium and Experimental Workflow
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
Caption: General experimental workflow for the synthesis and characterization of indazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. d-nb.info [d-nb.info]
- 15. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
In vitro and in vivo evaluation of 1-(1-Methyl-1H-indazol-3-yl)ethanone based compounds
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities. This guide provides a comparative overview of the in vitro and in vivo evaluation of various indazole derivatives, with a focus on their anti-cancer properties. While direct comparative data on derivatives of 1-(1-Methyl-1H-indazol-3-yl)ethanone is limited in the public domain, this document synthesizes available data on the broader class of indazole-based compounds to provide valuable insights for researchers in the field.
In Vitro Evaluation: Comparative Antiproliferative Activity
The antiproliferative activity of novel indazole derivatives is a key indicator of their potential as anti-cancer agents. The following tables summarize the 50% inhibitory concentration (IC50) values of various indazole-based compounds against a panel of human cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 1: IC50 Values of 1H-indazole-3-amine Derivatives Against Various Cancer Cell Lines [1]
| Compound | K562 (Chronic Myeloid Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Hep-G2 (Liver Cancer) IC50 (µM) |
| 5a | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 |
| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |
| 6o | 5.15 ± 0.55 | > 40 | > 40 | > 40 |
| 5-Fu (Control) | - | - | - | 3.32 ± 0.43 |
Data represents the mean ± standard deviation of three independent experiments.[1]
Table 2: IC50 Values of Indanone-Based Thiazolyl Hydrazone (ITH) Derivatives Against Colorectal Cancer Cell Lines [2][3]
| Compound | HT-29 (p53 mutant) IC50 (µM) | COLO 205 (p53 mutant) IC50 (µM) | KM 12 (p53 mutant) IC50 (µM) | HCT 116 (p53 wild-type) IC50 (µM) |
| ITH-6 | 0.44 ± 0.19 | 0.98 ± 0.21 | 0.41 ± 0.19 | > 10 |
| Irinotecan (Control) | - | - | - | - |
These compounds demonstrated favorable anticancer activity with IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM against some of the tested colorectal cancer cell lines.[2][3]
In Vivo Evaluation: Anti-Tumor Efficacy in Xenograft Models
In vivo studies are critical for assessing the therapeutic potential of lead compounds in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to evaluate anti-tumor efficacy.
One study reported that an indanone derivative exhibited in vivo anti-cancer activity against Ehrlich ascites carcinoma in Swiss albino mice, inhibiting tumor growth by 54.3% at a dose of 50 mg/kg body weight.[4]
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)
-
Test compounds (indazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 16-48 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vivo Efficacy: Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of indazole derivatives in a mouse xenograft model.[7]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test compound formulated in a suitable vehicle (e.g., DMSO/saline)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously implant 1 x 106 cancer cells into the flank of each mouse.[7]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[7]
-
Group Randomization: Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).[7] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: General workflow for an in vivo anti-tumor efficacy study.
Caption: Simplified p53-mediated apoptosis pathway.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff.cimap.res.in [staff.cimap.res.in]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
Comparing the efficacy of 1-(1-Methyl-1H-indazol-3-yl)ethanone derivatives in cancer cell lines
Despite a broad interest in indazole-based compounds for cancer therapy, a comprehensive review of scientific literature reveals a notable scarcity of published research specifically investigating the efficacy of 1-(1-Methyl-1H-indazol-3-yl)ethanone derivatives in cancer cell lines. While numerous studies have explored the anticancer potential of the broader indazole and indanone classes of molecules, data directly pertaining to derivatives of the this compound scaffold remains largely unavailable in the public domain.
Our extensive search for quantitative data, such as IC50 values, and detailed mechanistic studies on this specific compound family did not yield sufficient information to construct a comparative guide as initially intended. The available research focuses on other indazole analogs, offering insights into their promising anticancer activities but not directly addressing the core topic of this inquiry.
For context, studies on other indazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, certain thiazolyl hydrazone derivatives of 1-indanone have shown promising activity against colon cancer cell lines, with reported IC50 values in the low micromolar range.[1] Similarly, other substituted indazole compounds have been evaluated against panels of cancer cells, including those from lung, leukemia, prostate, and liver cancers, with some derivatives exhibiting potent growth-inhibitory effects.[2][3]
The mechanisms of action for these broader classes of indazole derivatives often involve the induction of apoptosis, or programmed cell death. This is typically characterized by the modulation of key regulatory proteins such as the Bcl-2 family (including the anti-apoptotic Bcl-2 and the pro-apoptotic Bax) and the activation of caspases, which are the executive enzymes of apoptosis.[4][5] Furthermore, cell cycle arrest at different phases is another common mechanism by which these compounds exert their anticancer effects.[6]
While this information on related compounds is valuable, it cannot be directly extrapolated to the this compound scaffold. The specific structural features of this core molecule and its derivatives would undoubtedly influence their biological activity, target engagement, and overall efficacy.
Therefore, at present, a detailed comparison guide on the efficacy of this compound derivatives in cancer cell lines cannot be provided due to the lack of specific experimental data in the scientific literature.
For researchers, scientists, and drug development professionals interested in this specific chemical space, this represents a potential area for novel investigation. Future research would be necessary to synthesize and evaluate a library of these derivatives to determine their cytotoxic profiles, elucidate their mechanisms of action, and identify any potential therapeutic utility in oncology.
Experimental Protocols for Anticancer Drug Screening
For researchers who may wish to undertake such investigations, the following are detailed methodologies for key experiments typically cited in the preliminary screening of novel anticancer compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. After 24 hours of cell growth, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Analysis of Apoptosis by Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins involved in the apoptotic cascade.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target apoptotic proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: The intensity of the bands corresponding to the target proteins can be quantified using densitometry software. Changes in the expression levels of these proteins in treated versus untreated cells can indicate the induction of apoptosis.
Visualizing Experimental Workflows
To illustrate the general workflow for screening novel anticancer compounds, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and in vitro evaluation of novel anticancer compounds.
Caption: Step-by-step workflow for Western blot analysis of apoptosis-related proteins.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. staff.cimap.res.in [staff.cimap.res.in]
Selectivity profiling of 1-(1-Methyl-1H-indazol-3-yl)ethanone based kinase inhibitors
The indazole scaffold has been identified as a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors with significant therapeutic potential in oncology and other diseases.[1] This guide provides a comparative analysis of the kinase selectivity of a representative indazole-based inhibitor, C05, a potent Polo-like kinase 4 (PLK4) inhibitor, against the established multi-kinase inhibitor Axitinib, which also features an indazole core.[1] Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its therapeutic efficacy and potential off-target effects.[2][3]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the kinase inhibition data for the indazole-based inhibitor C05 and the multi-kinase inhibitor Axitinib. The data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM, while the data for Axitinib is presented as the half-maximal inhibitory concentration (IC50).[1]
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) |
| Primary Targets | ||
| PLK4 | 87.45% | 4.2 |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
| Off-Target Kinases | ||
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| CDK4/cyclin D3 | 10.23% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| CHK1 | 18.67% | - |
Data for C05 derived from a screening against 9 kinases.[4] Data for Axitinib compiled from various sources.[1][5]
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery. The data presented in this guide is typically generated using in-vitro kinase activity assays. Below are generalized protocols for common assays used to determine kinase inhibitor selectivity.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Objective: To determine the in-vitro potency of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., 1-(1-Methyl-1H-indazol-3-yl)ethanone based inhibitor)
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
Microplate reader (luminometer)
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate, ATP, and the test compound at various concentrations in a suitable reaction buffer.[1]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Signal Measurement: The luminescent signal is measured using a microplate reader. The intensity of the light is directly proportional to the amount of ADP produced and thus, the kinase activity.[5]
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[2][5]
Cell-Based Phosphorylation Assay
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Objective: To determine the cellular potency and target engagement of a kinase inhibitor.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer
-
Antibodies specific for the phosphorylated substrate and total substrate
-
Western blotting or ELISA reagents
Procedure:
-
Cell Culture and Treatment: Cells are cultured and then treated with various concentrations of the test inhibitor for a specific duration.[1]
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Detection of Phosphorylation: The levels of the phosphorylated substrate and total substrate are measured using techniques like Western blotting or ELISA.
-
Data Analysis: The ratio of phosphorylated substrate to total substrate is calculated for each inhibitor concentration. The IC50 value is determined by plotting this ratio against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
References
Safety Operating Guide
Personal protective equipment for handling 1-(1-Methyl-1H-indazol-3-yl)ethanone
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-(1-Methyl-1H-indazol-3-yl)ethanone. The following guidance is based on the safety information for the closely related parent compound, 1-(1H-indazol-3-yl)ethanone, and general principles of laboratory safety for handling research chemicals. It is imperative to treat this compound with caution and assume it may possess similar hazards.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with the parent compound, 1-(1H-indazol-3-yl)ethanone, and similar chemical structures involve potential irritation to the eyes, skin, and respiratory tract. Therefore, a stringent personal protective equipment protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must be worn at all times when handling the compound to protect against splashes.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Inspect gloves for tears or punctures before each use and wash hands thoroughly after removal.[1][3] |
| Body | Laboratory Coat | A fully-buttoned lab coat is required to protect skin from potential contact.[2][3] |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound or its solutions should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk.
Caption: Workflow for the safe handling of this compound.
-
Preparation: Before handling, thoroughly review the safety data for the parent compound, 1-(1H-indazol-3-yl)ethanone. Ensure your designated work area, preferably a certified chemical fume hood, is clean and uncluttered.[1]
-
Donning PPE: Put on all personal protective equipment as specified in Table 1.
-
Handling the Compound: When handling the solid form, use techniques that minimize dust generation. When preparing solutions, always add the solid chemical to the solvent to prevent splashing.[3]
-
Post-Handling: After completion of work, decontaminate all surfaces. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[2][3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Small Spills: Alert others in the area. Wear appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite), and place it in a sealed container for disposal.
-
Large Spills: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed container.[5]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, preferably in secondary containment, away from incompatible materials.[5]
-
Disposal: Arrange for disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
